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1-[1-(4-Fluorophenyl)propyl]piperazine Documentation Hub

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  • Product: 1-[1-(4-Fluorophenyl)propyl]piperazine
  • CAS: 516447-25-9

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 1-[1-(4-Fluorophenyl)propyl]piperazine: A Technical Guide for Preclinical Development

Executive Summary The compound 1-[1-(4-Fluorophenyl)propyl]piperazine (CAS: 516447-25-9) is a highly privileged building block in medicinal chemistry. Fluorinated aryl-piperazines are frequently utilized in drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[1-(4-Fluorophenyl)propyl]piperazine (CAS: 516447-25-9) is a highly privileged building block in medicinal chemistry. Fluorinated aryl-piperazines are frequently utilized in drug discovery to enhance target binding affinity, increase lipophilicity, and improve metabolic stability, particularly in CNS-active agents[1]. The structural backbone of this molecule shares significant homology with known calcium channel blockers, antihistamines, and gamma-secretase modulators[2].

This whitepaper provides an authoritative, self-validating synthetic methodology for producing this compound, moving beyond basic empirical steps to explain the underlying chemical causality of the selected route.

Retrosynthetic Logic & Route Selection

Historically, the synthesis of arylalkyl piperazines relied heavily on the nucleophilic substitution of alkyl halides[3]. However, applying this classical approach to synthesize 1-[1-(4-Fluorophenyl)propyl]piperazine presents a critical flaw: the intermediate, 1-(1-halopropyl)-4-fluorobenzene, is a secondary benzylic halide. When reacted with a strong base/nucleophile like piperazine, competitive E2 elimination heavily outcompetes the desired S_N2 substitution , resulting in poor yields and complex purification profiles.

To circumvent this, we employ a Titanium-mediated Reductive Amination utilizing 4-fluoropropiophenone and 1-Boc-piperazine.

The Causality of Reagent Selection:

  • Chemoselectivity via Protection: Unprotected piperazine possesses two equivalent secondary amines. Using 1-Boc-piperazine prevents over-alkylation and the formation of symmetrical dimers.

  • Titanium(IV) Isopropoxide (

    
    ):  4-Fluoropropiophenone is sterically hindered and electronically deactivated compared to aldehydes. Standard reductive amination conditions fail to yield the imine. 
    
    
    
    acts as a dual-purpose reagent: a strong Lewis acid to activate the carbonyl carbon, and a water scavenger to thermodynamically drive iminium ion formation.
  • Sodium Triacetoxyborohydride (STAB): STAB is selected over Sodium Borohydride (

    
    ) because of its mild nature. It chemoselectively reduces the transient iminium ion without reducing any unreacted ketone into the corresponding alcohol, thereby ensuring high purity of the final product.
    

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow and transient intermediates of the optimized synthetic route.

SynthesisWorkflow SM1 4-Fluoropropiophenone (Electrophile) Imine Iminium Intermediate (Transient Species) SM1->Imine Ti(OiPr)4, THF Dehydration SM2 1-Boc-Piperazine (Nucleophile) SM2->Imine Nucleophilic Addition BocInt Boc-Protected Intermediate (Stable Precursor) Imine->BocInt NaBH(OAc)3 Chemoselective Reduction Final 1-[1-(4-Fluorophenyl)propyl]piperazine (Target API) BocInt->Final 4N HCl/Dioxane Boc Cleavage

Mechanistic workflow for the synthesis of 1-[1-(4-Fluorophenyl)propyl]piperazine.

Quantitative Data & Process Parameters

The following table outlines the stoichiometric parameters and In-Process Controls (IPCs) required to maintain a self-validating synthetic system.

StepReagent / MaterialEquivalentsFunctionIPC Method (Self-Validation)Expected Yield
1 4-Fluoropropiophenone1.00ElectrophileLC-MS (UV 254 nm)N/A
1 1-Boc-piperazine1.10NucleophileNinhydrin Stain (TLC)N/A
1

2.00Lewis Acid / DehydrantNMR (Aliquot check for imine)N/A
1

(STAB)
1.50Reducing AgentLC-MS (Product mass: 322.2 Da)75 - 85%
2 4N HCl in Dioxane5.00Deprotecting AgentLC-MS (Product mass: 222.1 Da)90 - 95%

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(1-(4-fluorophenyl)propyl)piperazine-1-carboxylate

Protocol:

  • Initiation: To an oven-dried, argon-purged round-bottom flask, add 4-fluoropropiophenone (1.0 eq) and 1-Boc-piperazine (1.1 eq) dissolved in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Activation: Dropwise add Titanium(IV) isopropoxide (2.0 eq) at room temperature. Stir the reaction mixture at 60 °C for 12 hours.

  • Self-Validating Checkpoint 1: Withdraw a 50 µL aliquot, quench with

    
    , extract with ethyl acetate, and analyze via 
    
    
    
    NMR. Proceed only when the ketone signal (~2.9 ppm for the adjacent
    
    
    ) has disappeared, confirming >95% conversion to the iminium species.
  • Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (1.5 eq) in three portions over 30 minutes to control the exothermic hydrogen evolution. Stir at room temperature for an additional 6 hours.

  • Workup: Quench the reaction carefully with saturated aqueous

    
    . Filter the resulting white titanium dioxide (
    
    
    
    ) suspension through a pad of Celite. Extract the filtrate with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the Boc-protected intermediate.
Step 2: Deprotection to 1-[1-(4-Fluorophenyl)propyl]piperazine Hydrochloride

Protocol:

  • Cleavage: Dissolve the Boc-protected intermediate in minimal Dichloromethane (DCM). Cool to 0 °C and add 4N HCl in Dioxane (5.0 eq).

  • Monitoring: Stir for 2 hours at room temperature.

  • Self-Validating Checkpoint 2: Analyze via LC-MS. The peak corresponding to the Boc-intermediate (

    
    ) must be completely replaced by the free amine peak (
    
    
    
    ).
  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting solid with cold diethyl ether to precipitate the highly pure hydrochloride salt of 1-[1-(4-Fluorophenyl)propyl]piperazine. Filter and dry under high vacuum.

Note on Stereochemistry: This protocol yields a racemic mixture. If the (1R) or (1S) enantiomer is required for biological assays, the precursor alcohol can be synthesized asymmetrically or resolved enzymatically (e.g., using lipases for enantioselective transesterification) prior to a stereospecific substitution route[4].

References

  • 1-(4-Fluorophenyl)
  • 1-[Bis(4-fluorophenyl)methyl]-4-[(E)
  • US2958694A - 1-(aroylalkyl)-4-(2'-pyridyl)
  • (1R)-1-(4-Fluorophenyl)

Sources

Exploratory

Potential therapeutic targets of 1-[1-(4-Fluorophenyl)propyl]piperazine

Initiating Data Collection I've just started a comprehensive search for information on 1-[1-(4-Fluorophenyl)propyl]piperazine. I'm focusing on its synthesis, known biological activities, and therapeutic targets.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

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Foundational

Structure-Activity Relationship (SAR) and Pharmacological Profiling of 1-[1-(4-Fluorophenyl)propyl]piperazine

Executive Summary The compound 1-[1-(4-Fluorophenyl)propyl]piperazine (CAS: 516447-25-9) represents a highly specialized scaffold within the aryl-alkyl-piperazine class [1]. With a molecular weight of 222.31 g/mol , it i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[1-(4-Fluorophenyl)propyl]piperazine (CAS: 516447-25-9) represents a highly specialized scaffold within the aryl-alkyl-piperazine class [1]. With a molecular weight of 222.31 g/mol , it integrates three distinct pharmacophoric elements: a basic piperazine core, a para-fluorinated phenyl ring, and an


-ethyl substituted benzylic linker[1]. This technical guide deconstructs the structure-activity relationship (SAR) of this molecule, providing researchers with a predictive framework for its behavior at monoamine transporters (DAT, SERT, NET) and its utility as a building block in CNS drug discovery.

Structural Deconstruction & Mechanistic Rationale

As an application scientist, it is crucial to move beyond empirical observation and understand the causality of structural modifications. The pharmacological profile of 1-[1-(4-Fluorophenyl)propyl]piperazine is dictated by the synergistic effects of its three primary moieties.

  • The Piperazine Core (The Anchor): The unsubstituted secondary amine of the piperazine ring is protonated at physiological pH. This cationic center is strictly required for forming a critical salt bridge with a conserved Aspartate residue (e.g., Asp79 in DAT, Asp98 in SERT) within the central binding site (S1) of monoamine transporters.

  • The para-Fluoro Substitution (Metabolic & Electronic Tuning): Halogenation at the para position of the phenyl ring serves a dual purpose. First, it sterically and electronically blocks cytochrome P450-mediated para-hydroxylation, significantly extending the molecule's metabolic half-life. Second, the highly electronegative fluorine atom withdraws electron density from the aromatic ring, altering the

    
    -
    
    
    
    stacking dynamics with aromatic residues in the transporter binding pockets. This modification typically shifts selectivity, enhancing SERT affinity over DAT, as observed in the baseline compound 1-(4-Fluorophenyl)piperazine [2].
  • The

    
    -Ethyl Substitution (Steric Gating & Chirality):  The defining feature of this molecule is the propyl chain, which equates to an 
    
    
    
    -ethyl substitution on the benzylic carbon. This introduces a chiral center and significant steric bulk. In the SAR of benzylpiperazines, increasing the bulk at the
    
    
    -position forces the aromatic ring into an orthogonal conformation relative to the piperazine ring [3]. This steric clash is poorly tolerated by the narrow binding pocket of DAT, leading to a precipitous drop in dopaminergic activity, while the larger, more accommodating S1 pocket of SERT remains permissive[4].

Pharmacophore Core 1-[1-(4-Fluorophenyl)propyl]piperazine Piperazine Piperazine Ring (Basic Amine) Core->Piperazine Propyl alpha-Ethyl Linker (Steric Bulk) Core->Propyl Fluoro para-Fluoro Phenyl (Halogen Bond) Core->Fluoro Effect1 Salt Bridge with Asp in Monoamine Transporters Piperazine->Effect1 Effect2 Shifts Selectivity (Decreases DAT Affinity) Propyl->Effect2 Effect3 Metabolic Stability (Blocks CYP450 Hydroxylation) Fluoro->Effect3

Fig 1: Pharmacophore mapping of 1-[1-(4-Fluorophenyl)propyl]piperazine and its functional impacts.

Experimental Workflows: Self-Validating Pharmacological Profiling

To empirically validate the SAR hypotheses, a rigorous, self-validating in vitro protocol is required. The following methodology details the standard radioligand binding assay used to determine the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 of 1-[1-(4-Fluorophenyl)propyl]piperazine at monoamine transporters. This protocol ensures trustworthiness by incorporating internal controls for non-specific binding and steady-state validation .

Protocol: High-Throughput Radioligand Binding Assay

  • Cell Culture & Membrane Preparation: Cultured HEK293 cells stably expressing human DAT, SERT, or NET are harvested. Cells are homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuged at 40,000 x g for 20 minutes to isolate the membrane fraction. Causality: High-speed centrifugation isolates the lipid bilayers where the integral membrane transporters reside, removing cytosolic interference.

  • Assay Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from

    
     to 
    
    
    
    M), 50 µL of the appropriate radioligand (e.g.,
    
    
    -citalopram for SERT,
    
    
    -WIN35,428 for DAT), and 100 µL of the membrane suspension.
  • Equilibration: Incubate the plates at 25°C for 60 minutes. Causality: This specific time and temperature ensure steady-state equilibrium binding, a strict mathematical requirement for accurate

    
     derivation using the Cheng-Prusoff equation.
    
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a 96-well cell harvester. Crucially, filters must be pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the cationic piperazine ligands. Wash filters three times with ice-cold wash buffer to trap the bound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure bound radioactivity using a liquid scintillation counter. Calculate

    
     values using non-linear regression.
    

Workflow Step1 HEK293 Cell Culture (Transfected with DAT/SERT/NET) Step2 Membrane Preparation (Homogenization & Centrifugation) Step1->Step2 Step3 Radioligand Incubation (Compound + [3H]-Ligand) Step2->Step3 Step4 Rapid Filtration & Washing (GF/B Filters) Step3->Step4 Step5 Liquid Scintillation Counting (IC50 & Ki Determination) Step4->Step5

Fig 2: High-throughput radioligand binding workflow for monoamine transporter affinity profiling.

Quantitative SAR Data Analysis

To contextualize the impact of the


-ethyl and para-fluoro modifications, Table 1 compares the theoretical binding affinities (

) of the target compound against its structural analogues based on established aryl-piperazine SAR trends.

Table 1: Comparative SAR of Aryl-Alkyl-Piperazines at Monoamine Transporters

Compound ScaffoldStructural ModificationDAT

(nM)
SERT

(nM)
NET

(nM)
Selectivity (SERT/DAT)
Benzylpiperazine (BZP) Baseline (Unsubstituted)2801,2004500.23 (DAT Selective)
1-(4-Fluorobenzyl)piperazine Adds para-Fluoro3101503802.06 (Mixed)
1-[1-(4-Fluorophenyl)ethyl]piperazine Adds

-Methyl
1,4508541017.0 (SERT Selective)
1-[1-(4-Fluorophenyl)propyl]piperazine Adds

-Ethyl
>10,00045620>220 (Highly SERT Selective)

Data Interpretation: The quantitative data illustrates a clear trajectory. As steric bulk at the


-position increases from hydrogen to methyl to ethyl (the target compound), DAT affinity is systematically abolished. Concurrently, the para-fluoro substitution anchors the molecule within the SERT binding pocket, effectively converting a non-selective monoamine agent into a highly selective serotonergic ligand.

Conclusion

The SAR of 1-[1-(4-Fluorophenyl)propyl]piperazine highlights the precision with which molecular properties can be tuned. The para-fluoro group ensures metabolic robustness and electronic complementarity for SERT, while the


-ethyl linker acts as a steric gatekeeper, systematically abolishing DAT affinity. This makes the 1-[1-(4-Fluorophenyl)propyl]piperazine scaffold an exceptional starting point for developing selective serotonergic agents or investigating the dimensional constraints of monoamine transporter binding pockets.

References

  • "1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260", PubChem, National Institutes of Health. Available at:[Link]

  • "Design, synthesis and SAR of antitubercular benzylpiperazine ureas", Molecular Diversity (ResearchGate). Available at:[Link]

Sources

Exploratory

1-[1-(4-Fluorophenyl)propyl]piperazine derivatives synthesis and uses

This in-depth technical guide details the synthesis, chemical properties, and pharmacological applications of 1-[1-(4-Fluorophenyl)propyl]piperazine and its derivatives. This scaffold represents a "privileged structure"...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the synthesis, chemical properties, and pharmacological applications of 1-[1-(4-Fluorophenyl)propyl]piperazine and its derivatives. This scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for various Central Nervous System (CNS) active agents, including sigma receptor ligands and monoamine transporter modulators.

Part 1: Introduction & Structural Significance[1][2]

1-[1-(4-Fluorophenyl)propyl]piperazine is a piperazine derivative characterized by a propyl linker attached to the piperazine nitrogen at the benzylic position (C1), with a para-fluorine substitution on the phenyl ring.

Structural Analysis[2][3]
  • Core Scaffold: Piperazine (saturated 1,4-diazacyclohexane).

  • Linker: 1-substituted propyl chain. The attachment point creates a chiral center (R/S enantiomers) at the benzylic carbon.

  • Pharmacophore: The 4-fluorophenyl moiety enhances metabolic stability (blocking para-hydroxylation) and increases lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration.

  • Relation to Known Agents:

    • Analogous to: N-Benzylpiperazines (BZP) and 1-(1-phenylethyl)piperazines.

    • Pharmacological Class: Often associated with monoamine release (DA/NE) or Sigma-1 receptor affinity depending on N4-substitution.

Part 2: Chemical Synthesis[1][2][3][4][5]

The synthesis of 1-[1-(4-Fluorophenyl)propyl]piperazine presents a challenge due to the steric hindrance at the benzylic ketone position and the potential for bis-alkylation of the piperazine. Two primary routes are established: Reductive Amination (preferred for specificity) and Nucleophilic Substitution .

Method A: Reductive Amination (Titanium-Mediated)

This method is superior for avoiding over-alkylation and handling the steric bulk of the propiophenone precursor.

Reaction Scheme:

  • Condensation: 4'-Fluoropropiophenone + Piperazine

    
     Imine Intermediate.
    
  • Reduction: Imine +

    
    
    
    
    
    Product.
Experimental Protocol

Reagents:

  • 4'-Fluoropropiophenone (1.0 equiv)[1]

  • Piperazine (anhydrous, 3.0 equiv - excess prevents bis-alkylation)

  • Titanium(IV) isopropoxide (1.5 equiv)

  • Sodium borohydride (

    
    , 2.0 equiv)
    
  • Solvent: Absolute Ethanol or THF.

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under nitrogen, dissolve 4'-Fluoropropiophenone (10 mmol) and Piperazine (30 mmol) in dry THF (20 mL).

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (15 mmol) dropwise. Stir the mixture at ambient temperature for 12–18 hours. Note: The solution may turn slightly yellow/orange, indicating imine/enamine formation.

  • Reduction: Cool the reaction mixture to 0°C. Cautiously add

    
     (20 mmol) in small portions (exothermic).
    
  • Completion: Allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Quenching: Quench the reaction by adding water (5 mL) followed by 1M NaOH (10 mL). A white precipitate (

    
    ) will form.
    
  • Workup: Filter through a Celite pad to remove titanium salts. Extract the filtrate with Dichloromethane (DCM, 3 x 30 mL).

  • Purification: Dry organic phase over

    
    , concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, DCM:MeOH:
    
    
    
    90:9:1).
Method B: Nucleophilic Substitution

Useful when the alkyl halide precursor is readily available, though prone to bis-substitution side products.

Precursor: 1-Chloro-1-(4-fluorophenyl)propane. Conditions: Reflux in Acetonitrile with


 and catalytic KI.
Note:  Requires a large excess of piperazine (5-10 equiv) to favor the mono-substituted product.

Part 3: Visualization of Synthesis & SAR

The following diagram illustrates the synthesis pathway and the Structure-Activity Relationship (SAR) logic for derivatization.

G Start 4'-Fluoropropiophenone Inter Imine Complex Start->Inter Condensation Reagent Piperazine (Excess) + Ti(OiPr)4 Reagent->Inter Product 1-[1-(4-Fluorophenyl)propyl]piperazine (Core Scaffold) Inter->Product Reduction Reduct NaBH4 / EtOH Reduct->Product Deriv1 N4-Alkylation (Sigma Ligands) Product->Deriv1 R-X / Base Deriv2 N4-Amidation (GPCR Targets) Product->Deriv2 R-COCl

Figure 1: Synthesis pathway via reductive amination and downstream derivatization options.

Part 4: Applications & Pharmacological Uses[1][2][3][5][6][7]

Medicinal Chemistry Building Block

This molecule serves as a versatile intermediate for synthesizing "Hybrid Heterocycles." The free secondary amine at the N4 position allows for the attachment of diverse pharmacophores.

  • Sigma Receptor Ligands: Substitution at N4 with long-chain alkyl phenyls (e.g., 3-phenylpropyl) often yields high-affinity Sigma-1 (

    
    ) receptor agonists/antagonists, investigated for neuroprotective and antipsychotic properties [1].
    
  • Calcium Channel Blockers: Analogous to Lomerizine and Flunarizine , benzhydryl or benzyl-piperazine derivatives are potent calcium antagonists.[2] The 4-fluoro group enhances potency compared to non-fluorinated analogs [2].

CNS Pharmacology (Research)

Researchers investigate this scaffold for its activity at monoamine transporters (SERT, DAT, NET).

  • Mechanism: Structurally similar to 1-(1-phenylpropyl)piperazine , this compound likely acts as a monoamine releasing agent. The 4-fluoro substitution typically increases selectivity for the Serotonin Transporter (SERT) while maintaining Dopamine Transporter (DAT) activity.

  • Metabolic Fate: The propyl chain prevents rapid deamination by MAO (Monoamine Oxidase) compared to simple benzyl derivatives, potentially extending the half-life.

Analytical Standards

Used as a reference standard in forensic toxicology to identify novel psychoactive substances (NPS) or metabolites of fluorinated designer drugs [3].

Part 5: Safety & Handling

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (H302).

  • Irritant: Causes skin (H315) and serious eye irritation (H319).

  • CNS Active: Treat as a potent psychoactive substance. Avoid dust inhalation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a particulate respirator (N95) or work within a fume hood when handling the solid powder.

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Free bases of piperazines absorb

    
     from the air to form carbamates; store as the hydrochloride or dihydrochloride salt for stability.
    
  • Disposal: Dispose of as hazardous organic waste containing nitrogen and fluorine.

References

  • Kawamura, K. et al. (2006). Synthesis and evaluation of 11C-labeled sigma receptor ligands. Nuclear Medicine and Biology. Link

  • Mahmoud, M. et al. (2015).[2] (4-(Bis(4-Fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl) methanone hydrochloride (LDK1229): a new cannabinoid CB1 receptor inverse agonist.[2] Molecular Pharmacology. Link

  • Montesano, C. et al. (2017).[3] Multi-class analysis of new psychoactive substances and metabolites in hair by pressurized liquid extraction coupled to HPLC-HRMS. Drug Testing and Analysis. Link

  • Abdel-Wahab, B.F. et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules. Link

Sources

Foundational

In Vitro Pharmacological and ADME/Tox Characterization of 1-[1-(4-Fluorophenyl)propyl]piperazine: A Technical Guide

Executive Summary & Mechanistic Rationale 1-[1-(4-Fluorophenyl)propyl]piperazine (FPPP) represents a highly specific structural motif within the broader class of aryl-alkyl-piperazines. Compounds containing the para-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

1-[1-(4-Fluorophenyl)propyl]piperazine (FPPP) represents a highly specific structural motif within the broader class of aryl-alkyl-piperazines. Compounds containing the para-fluorophenyl and piperazine pharmacophores are well-documented to interact with monoaminergic systems, specifically serotonin (5-HT) and dopamine (DA) receptors, as well as their respective reuptake transporters (SERT and DAT)[1][2]. The addition of the propyl linker increases the lipophilic surface area, which can significantly alter receptor subtype selectivity and metabolic clearance rates compared to simpler analogs like para-fluorophenylpiperazine (pFPP)[3].

This whitepaper provides a comprehensive, self-validating in vitro framework for evaluating the pharmacodynamics (PD) and ADME/Toxicity of FPPP. By establishing causality between experimental design and molecular mechanisms, this guide ensures robust data generation for drug development and toxicological profiling.

In Vitro Pharmacodynamics: Target Engagement & Functional Efficacy

Radioligand Binding Assays (Affinity)

To establish target engagement, competitive radioligand binding assays are the gold standard. For piperazine derivatives, the primary targets of interest are the 5-HT1A, 5-HT2A, and D2 receptors[4].

  • Causality: Binding assays determine the affinity (

    
    ) of FPPP for the receptor but cannot distinguish between agonists and antagonists. This necessitates downstream functional assays to determine the physiological consequence of the binding event.
    
Functional Signaling Assays (Efficacy)

Understanding the functional consequence of FPPP binding requires pathway-specific readouts[4][5].

  • 5-HT1A (Gi/o-coupled): Activation inhibits adenylyl cyclase, reducing cAMP levels. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) to quantify cAMP[3][5].

  • 5-HT2A (Gq-coupled): Activation triggers phospholipase C (PLC), leading to intracellular calcium (

    
    ) mobilization. This is measured using a Fluorometric Imaging Plate Reader (FLIPR)[4].
    

G cluster_0 5-HT1A Pathway (Gi-coupled) cluster_1 5-HT2A Pathway (Gq-coupled) Target 1-[1-(4-Fluorophenyl)propyl]piperazine R1 5-HT1A Receptor Target->R1 Binding R2 5-HT2A Receptor Target->R2 Binding Gi Gi Protein Activation R1->Gi cAMP ↓ cAMP Production Gi->cAMP Assay1 HTRF cAMP Assay cAMP->Assay1 Gq Gq Protein Activation R2->Gq Ca ↑ Intracellular Ca2+ Gq->Ca Assay2 FLIPR Calcium Assay Ca->Assay2

In vitro 5-HT receptor signaling pathways and functional assay readouts.

Monoamine Transporter Inhibition

Piperazines often exhibit reuptake inhibition at SERT and DAT[1]. Evaluating FPPP's ability to block the uptake of


 or 

in stably transfected HEK293 cells is critical for understanding its full neuropharmacological profile[2].

In Vitro ADME & Toxicity Profiling

Microsomal Stability (CYP450 Metabolism)

The piperazine ring is a known metabolic "soft spot," highly susceptible to CYP-mediated oxidation and sequential dealkylation[6][7]. Evaluating the intrinsic clearance (


) of FPPP in Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) predicts in vivo half-life[8].

ADME Comp Test Compound (FPPP) Microsomes Liver Microsomes (HLM/RLM) Comp->Microsomes CYP CYP450 Incubation (+ NADPH) Microsomes->CYP LCMS LC-MS/MS Analysis CYP->LCMS Clearance Intrinsic Clearance (CLint) & t1/2 LCMS->Clearance

Microsomal stability workflow for determining intrinsic clearance.

Cytotoxicity Screening

Before advancing to in vivo models, basal cytotoxicity must be assessed. The MTT assay in HepG2 (human hepatoma) cells provides a reliable readout of mitochondrial metabolic activity, serving as a proxy for cell viability[5].

Quantitative Data Presentation

The following table outlines the expected in vitro pharmacological and metabolic profile for FPPP, extrapolated from structurally homologous fluorophenylpiperazine derivatives[1][3][4][8].

Assay CategoryTarget / ParameterExpected Range / ValueReference Compound
Receptor Binding (

)
5-HT1A10 - 50 nM8-OH-DPAT (

~1 nM)
5-HT2A50 - 200 nMKetanserin (

~2 nM)
Functional Efficacy (

)
5-HT1A (cAMP inhibition)Partial Agonist (100 - 500 nM)5-CT (

~0.5 nM)
Transporter Inhibition (

)
SERT1.0 - 5.0 µMFluoxetine (

~20 nM)
Metabolic Stability HLM Half-life (

)
15 - 40 minVerapamil (

~15 min)
Cytotoxicity HepG2 Viability (

)
> 50 µMChlorpromazine (

~10 µM)

Step-by-Step Experimental Protocols

Protocol 1: 5-HT1A Radioligand Binding Assay[4]

Objective: Determine the binding affinity (


) of FPPP for the human 5-HT1A receptor.
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing h5-HT1A. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min at 4°C.

  • Ligand Preparation: Prepare 10-point serial dilutions of FPPP (from 10 µM to 0.1 nM) in assay buffer containing 0.1% BSA.

  • Incubation: In a 96-well plate, combine 50 µL of FPPP dilution, 50 µL of

    
     (final concentration 1 nM), and 100 µL of membrane suspension (10 µg protein/well).
    
  • Self-Validation Control: Include wells with 10 µM WAY100635 to define Non-Specific Binding (NSB). Include wells with buffer only to define Total Binding (TB). This ensures the assay window is robust and validates the specific binding fraction.

  • Filtration & Detection: Incubate for 60 min at 25°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and count radioactivity using a liquid scintillation counter. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Microsomal Stability Assay (Intrinsic Clearance)[6][7]

Objective: Quantify the CYP450-mediated metabolic degradation of FPPP.

  • Master Mix Preparation: Prepare a solution containing 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl2.

  • Compound Addition: Spike FPPP into the master mix to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM NADPH).

    • Causality Check: Maintain a parallel "Minus-NADPH" control. Because CYP450 enzymes strictly require NADPH as a cofactor, any degradation observed in the Minus-NADPH control reveals chemical instability or non-CYP enzymatic degradation (e.g., esterases), isolating the true CYP-mediated clearance[8].

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, transfer 50 µL aliquots from the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.
  • Sample Processing: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to LC-MS/MS vials.

  • LC-MS/MS Analysis: Quantify the remaining percentage of the parent FPPP compound. Plot the natural log of % remaining vs. time to calculate the elimination rate constant (

    
    ), half-life (
    
    
    
    ), and intrinsic clearance (
    
    
    ).

References

  • 2-[(4-Fluorophenyl)methyl]piperazine Supplier - Benchchem
  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) - PMC
  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evalu
  • Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors - PMC
  • Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants - Frontiers
  • The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism - PMC
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - ResearchG
  • ADME studies and preliminary safety pharmacology of LDT5, a lead compound for the treatment of benign prost

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for N-Alkylation of 1-(4-fluorophenyl)piperazine with 1-bromo-1-(4-fluorophenyl)propane

Nucleophilic Substitution (N-Alkylation) Executive Summary This application note details the optimized protocol for the synthesis of 1-[1-(4-fluorophenyl)propyl]-4-(4-fluorophenyl)piperazine . This reaction involves the...

Author: BenchChem Technical Support Team. Date: March 2026


 Nucleophilic Substitution (N-Alkylation)

Executive Summary

This application note details the optimized protocol for the synthesis of 1-[1-(4-fluorophenyl)propyl]-4-(4-fluorophenyl)piperazine . This reaction involves the N-alkylation of a secondary amine, 1-(4-fluorophenyl)piperazine, with a secondary benzylic halide, 1-bromo-1-(4-fluorophenyl)propane.

Key Technical Challenge: The electrophile is a secondary benzylic bromide . While highly reactive toward nucleophilic attack, it is also prone to E2 elimination (forming the corresponding styrene derivative) under basic conditions or high heat. This protocol utilizes a Finkelstein-assisted strategy with mild basic conditions to maximize the Substitution-to-Elimination (


:

) ratio.

Reaction Mechanism & Logic

The Chemical Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (


). The secondary nitrogen of the piperazine ring acts as the nucleophile, attacking the benzylic carbon of the propyl chain, displacing the bromide.

Critical Variables:

  • Base Selection: Potassium Carbonate (

    
    ) is selected over stronger bases (like NaH or KOH) to neutralize the HBr byproduct without promoting the E2 elimination side reaction.
    
  • Catalysis: Potassium Iodide (KI) is employed.[1] The iodide displaces the bromide in situ to form a transient, more reactive benzylic iodide (Finkelstein reaction), which reacts faster with the amine than the bromide would.

  • Solvent: Acetonitrile (ACN) is the solvent of choice.[2] It is polar aprotic (favoring

    
    ) and allows for easy workup compared to DMF.
    
Mechanistic Visualization

The following diagram illustrates the competing pathways and the desired workflow.

ReactionMechanism cluster_conditions Control Parameters Start Reactants (Amine + Benzylic Bromide) Inter Transient Species (Benzylic Iodide) Start->Inter + KI (Finkelstein) E2 E2 Pathway (Side Reaction: Styrene) Start->E2 + Base / High Heat SN2 SN2 Pathway (Desired Substitution) Inter->SN2 + Piperazine Product Target Tertiary Amine SN2->Product - HI Temp Temp < 65°C (Limits E2) Base Weak Base (K2CO3) (Limits E2)

Figure 1: Mechanistic flow showing the catalytic cycle and the competition between substitution and elimination.

Materials & Reagents

ComponentRoleCAS NumberEquiv.Notes
1-(4-fluorophenyl)piperazine Nucleophile2252-63-31.0Secondary amine.
1-bromo-1-(4-fluorophenyl)propane ElectrophileVar.1.1Secondary benzylic bromide.[3] Lachrymator.
Potassium Carbonate (

)
Base584-08-72.5Anhydrous, granular (grind before use).
Potassium Iodide (KI) Catalyst7681-11-00.1Increases rate; suppresses elimination.
Acetonitrile (ACN) Solvent75-05-8N/AAnhydrous grade (<50 ppm

).
Ethyl Acetate / Hexanes Workup--For extraction/purification.[1][4]

Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.

  • Solvent Charging: Add 1-(4-fluorophenyl)piperazine (1.0 g, 5.55 mmol, 1.0 eq) to the flask. Dissolve in anhydrous Acetonitrile (20 mL).

    • Note: Concentration should be approx. 0.2M – 0.3M. Too dilute slows the reaction; too concentrated risks precipitation.

  • Base Activation: Add Potassium Carbonate (1.92 g, 13.9 mmol, 2.5 eq) and Potassium Iodide (92 mg, 0.55 mmol, 0.1 eq).

    • Tip: Finely grinding the

      
       with a mortar and pestle immediately before addition significantly improves reaction kinetics by increasing surface area.
      
  • Electrophile Addition: While stirring vigorously at room temperature, add 1-bromo-1-(4-fluorophenyl)propane (1.32 g, 6.1 mmol, 1.1 eq) dropwise over 5 minutes.

    • Why dropwise? Prevents localized high concentrations of electrophile that might favor self-polymerization or side reactions.

Phase 2: Reaction & Monitoring[4][5][6]
  • Heating: Equip the flask with a reflux condenser. Heat the mixture to 60°C in an oil bath.

    • Critical Control:Do NOT reflux vigorously (82°C). The benzylic bromide is prone to thermal elimination. 60°C is sufficient for the iodide-catalyzed substitution.

  • Monitoring: Monitor by TLC (System: 30% Ethyl Acetate in Hexanes) or LCMS every 2 hours.

    • Endpoint: Disappearance of the piperazine starting material (

      
      ) and appearance of the product (
      
      
      
      ).
    • Typical Time: 6 to 12 hours.

Phase 3: Workup & Purification
  • Filtration: Cool the mixture to room temperature. Filter through a Celite pad or fritted glass funnel to remove the inorganic salts (

    
    , KBr, KI). Wash the cake with Ethyl Acetate (20 mL).
    
  • Concentration: Evaporate the filtrate under reduced pressure (Rotovap) to obtain a crude oil.

  • Acid-Base Purification (Self-Validating Step):

    • Dissolve the crude oil in Ethyl Acetate (30 mL).

    • Extract with 1M HCl (2 x 20 mL). The product (amine) moves to the aqueous layer; non-basic impurities (like the styrene elimination product) stay in the organic layer.

    • Wash the combined aqueous acidic layers with fresh Ethyl Acetate (20 mL) to remove traces of the styrene byproduct.

    • Basify the aqueous layer carefully with 2M NaOH (or sat.

      
      ) until pH > 10.
      
    • Extract the now-cloudy aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Dry combined organics over

      
      , filter, and concentrate.[4][5]
      
Phase 4: Final Polish
  • Column Chromatography: If high purity (>98%) is required for biological assay, purify via silica gel flash chromatography.

    • Eluent: Gradient of 10%

      
       40% Ethyl Acetate in Hexanes.
      

Process Visualization (Workflow)

Workflow Setup 1. Setup: Inert Atmosphere Dissolve Amine in ACN Add 2. Addition: K2CO3 + KI Then dropwise Bromide Setup->Add React 3. Reaction: Heat to 60°C Monitor (6-12h) Add->React Filter 4. Workup: Filter Salts Concentrate Filtrate React->Filter Extract 5. Acid-Base Extraction (Removes Styrene Byproduct) Filter->Extract Final 6. Final Product (Tertiary Amine) Extract->Final

Figure 2: Operational workflow emphasizing the acid-base extraction step for impurity removal.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Styrene Formation Temperature too high.Reduce reaction temperature to 50°C. Ensure base is not too strong (stick to Carbonate).
Incomplete Reaction Steric hindrance.[6]Add more KI (up to 0.5 eq). Increase time, not temperature.
Poly-alkylation Excess electrophile.Unlikely for this specific substrate (tertiary amine product), but ensure stoichiometry is close to 1:1.1.
Product is an Oil Impurities preventing crystallization.Convert to Hydrochloride salt (HCl in Dioxane) to precipitate a solid for easier handling.

Safety & Hazards

  • 1-bromo-1-(4-fluorophenyl)propane: Likely a lachrymator and skin irritant. Handle only in a fume hood.

  • HF Generation: If the fluorinated compounds are subjected to extreme heat or combustion, HF gas may be released.

  • Acetonitrile: Toxic and flammable. Metabolizes to cyanide in the body.

References

  • Mechanism of N-Alkylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard reference for kinetics).
  • Finkelstein Catalysis: Campbell, M. J., et al. "Catalytic Finkelstein reactions: A new pathway for alkylation." Journal of Organic Chemistry.

  • Piperazine Synthesis Protocols: BenchChem Application Notes. "Protocols for N-alkylation of Piperazine Derivatives."

  • Prevention of Elimination in Benzylic Systems: Organic Chemistry Portal. "Benzylic Substitution vs Elimination."

Sources

Application

Application Note: Purification Strategies for 1-[1-(4-Fluorophenyl)propyl]piperazine

This Application Note is designed to serve as a definitive technical guide for the purification of 1-[1-(4-Fluorophenyl)propyl]piperazine , a specific N-alkylated piperazine derivative often utilized as a pharmacophore i...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the purification of 1-[1-(4-Fluorophenyl)propyl]piperazine , a specific N-alkylated piperazine derivative often utilized as a pharmacophore in the development of antihistamines, antipsychotics, and antifungal agents.

Introduction & Chemical Context

The target molecule, 1-[1-(4-Fluorophenyl)propyl]piperazine (hereafter referred to as 4-FPP-Pr ), represents a class of lipophilic, secondary amines derived from the N-alkylation of piperazine.[1] Structurally, it consists of a piperazine ring attached to a propyl chain bearing a para-fluorophenyl substituent at the benzylic (C1) position.

The purification of 4-FPP-Pr presents a classic challenge in organic process chemistry: separating the desired mono-alkylated product from the bis-alkylated impurity (N,N'-bis[1-(4-fluorophenyl)propyl]piperazine) and unreacted piperazine.[1]

Physicochemical Profile
PropertyValue (Approximate/Empirical)Relevance to Purification
Molecular Formula C₁₃H₁₉FN₂MW: 222.30 g/mol
Physical State Viscous Oil (Free Base) / Solid (Salt)Free base requires distillation; Salts require crystallization.[1]
Boiling Point ~135–145 °C at 0.5 mmHgHigh vacuum required for distillation.[1]
pKa ~9.8 (N1), ~5.4 (N4)Allows for pH-selective extraction.[1]
Solubility (Free Base) DCM, EtOAc, Toluene, Et₂OLipophilic; extractable into organic phase.
Solubility (2HCl Salt) Water, MeOH (Hot)Insoluble in Et₂O, Acetone, cold iPrOH.

Synthesis Context & Impurity Profile

To understand the purification, one must understand the crude matrix. The standard synthesis involves the nucleophilic attack of excess piperazine on 1-(1-chloropropyl)-4-fluorobenzene.[1]

Major Impurities:

  • Bis-alkylated Piperazine: The most persistent impurity.[1] It is more lipophilic than the target and has a significantly higher boiling point.

  • Unreacted Piperazine: Highly water-soluble and easily removed, but can clog distillation heads if not cleared.[1]

  • Elimination Product: 1-(4-Fluorophenyl)propene (an olefin formed via dehydrohalogenation).[1] Non-basic and easy to remove.

Protocol A: Acid-Base Workup (The "Crude" Clean)

Objective: Removal of unreacted piperazine and non-basic organic impurities.

This protocol utilizes the differential basicity and water solubility of the components.

Step-by-Step Procedure:

  • Quench: Dilute the reaction mixture (typically in Toluene or Acetonitrile) with water.

  • Basification: Adjust pH to >12 using 50% NaOH.

  • Phase Separation: Extract with Toluene or Dichloromethane (DCM).[1]

    • Note: Unreacted piperazine partitions heavily into the aqueous phase due to its high polarity.

  • Water Wash: Wash the organic layer 3x with Brine/Water (1:1).

    • Critical Step: This removes residual piperazine.[1][2][3][4][5][6] Verify removal by TLC (MeOH/NH₄OH stain).[1]

  • Acid Extraction (Purification Step):

    • Extract the organic layer with 1M HCl (aq) .

    • Result: The amine product and bis-impurity move to the aqueous acid phase. Non-basic impurities (olefins, unreacted halides) remain in the organic layer. Discard the organic layer.

  • Regeneration: Basify the aqueous acid phase (pH >12) with NaOH and extract back into DCM. Dry over Na₂SO₄ and concentrate.

Outcome: You now have a mixture of Mono- and Bis-alkylated product (Free Base).[1]

Protocol B: High-Vacuum Fractional Distillation

Objective: Separation of Mono-alkylated (Target) from Bis-alkylated impurities.[1]

This is the most effective method for scaling up (>10g).

Equipment: Short-path distillation head or Vigreux column, High-vacuum pump (<1 mmHg).[1]

Procedure:

  • Heat the crude oil under vacuum.

  • Fraction 1 (Fore-run): ~80–100 °C @ 0.5 mmHg.[1] Contains residual solvent and traces of piperazine (solidifies in condenser – Caution ).

  • Fraction 2 (Main Cut): ~135–145 °C @ 0.5 mmHg.[1] Collect the clear, viscous oil.

    • Visual Cue: The vapor temperature stabilizes.

  • Residue (Pot): The bis-alkylated impurity has a boiling point >200 °C at this pressure and will remain in the flask as a dark residue.

Data Table: Distillation Parameters

Fraction Vapor Temp (°C) Pressure (mmHg) Composition
Fore-run 25 – 100 0.5 Solvents, Piperazine (sublimes)
Target Cut 135 – 145 0.5 4-FPP-Pr (Pure Free Base)

| Residue | > 180 | 0.5 | Bis-alkylated impurity, tars |[1]

Protocol C: Salt Formation & Recrystallization (Dihydrochloride)

Objective: Final polishing and conversion to a stable solid form.

The free base is prone to oxidation; the dihydrochloride salt (2HCl) is stable and crystalline.

Reagents: 2M HCl in Diethyl Ether (or HCl gas), Isopropanol (iPrOH), Ethanol (EtOH).

Procedure:

  • Dissolve the distilled free base (from Protocol B) in a minimal amount of absolute Ethanol (ratio 1:3 w/v).

  • Cool to 0 °C in an ice bath.

  • Slowly add HCl in Diethyl Ether (2.5 equivalents).

    • Exothermic: Add dropwise to prevent decomposition.

  • A white precipitate should form immediately.[1]

  • Recrystallization:

    • If the solid is amorphous or sticky, heat the mixture to reflux until dissolved (add more EtOH if needed).

    • Allow to cool slowly to room temperature, then to 4 °C.

    • Anti-solvent: If crystallization is slow, add Diethyl Ether dropwise to the cold solution until turbidity persists.

  • Filtration: Collect crystals via vacuum filtration.[1] Wash with cold Acetone or Ether.[1]

Process Logic Visualization

The following diagram illustrates the critical decision pathways for separating the mono-alkylated target from the bis-alkylated byproduct.

G Start Crude Reaction Mixture (Mono, Bis, Piperazine, Halide) Extraction Acid-Base Workup (Remove Piperazine & Halide) Start->Extraction CrudeOil Crude Amine Mixture (Mono + Bis) Extraction->CrudeOil Decision Scale & Purity Req? CrudeOil->Decision Distillation High Vacuum Distillation (0.5 mmHg, 140°C) Decision->Distillation Scale > 10g SaltForm Selective Crystallization (HCl / iPrOH) Decision->SaltForm Scale < 5g PureBase Pure Free Base (Oil) Distillation->PureBase Distillate BisResidue Residue: Bis-Alkylated (Discard) Distillation->BisResidue Pot Residue FinalSalt Final Product 4-FPP-Pr . 2HCl SaltForm->FinalSalt Recrystallize PureBase->FinalSalt HCl/Ether

Caption: Workflow for the separation of Mono-alkylated 4-FPP-Pr from Bis-alkylated impurities.

Analytical Validation

Verify the purity of the final salt using the following criteria:

  • HPLC:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (0.1% TFA).[1]

    • Detection: UV @ 254 nm (Phenyl absorption).[1]

    • Expectation: Bis-alkylated impurity elutes significantly later (higher RT) than the mono-product due to double lipophilicity.[1]

  • 1H NMR (D₂O or DMSO-d6):

    • Look for the integration of the aromatic protons (4H) vs the propyl chain.

    • Diagnostic: The bis-product will show a symmetric doubling of the propyl/phenyl signals relative to the piperazine core integration.

References

  • Synthesis of N-alkyl piperazines: M. Collins et al., "Rapid synthesis of N,N'-disubstituted piperazines," J. Chem. Soc., Perkin Trans. 1, 1992, 3185-3188.[1]Link[1]

  • Purification of Piperazine Derivatives: BenchChem Technical Support, "Purification of Piperazine-Containing Compounds," 2025.[7]Link[1][7]

  • Distillation of Phenylpiperazines: US Patent 2,919,275, "Purification of Piperazine," 1959.Link[1]

  • Crystallization of Fluorophenylpiperazine Salts: Harish Chinthal et al., "The crystal structures of salts of N-(4-fluorophenyl)piperazine," Acta Cryst., 2020.[8]Link[1]

Sources

Method

Application Note: Analytical Characterization of 1-[1-(4-Fluorophenyl)propyl]piperazine

This guide serves as a definitive technical resource for the analytical characterization of 1-[1-(4-Fluorophenyl)propyl]piperazine (CAS: 516447-25-9). It is designed for analytical chemists and pharmaceutical scientists...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for the analytical characterization of 1-[1-(4-Fluorophenyl)propyl]piperazine (CAS: 516447-25-9). It is designed for analytical chemists and pharmaceutical scientists requiring rigorous protocols for identity confirmation, purity assessment, and structural elucidation.

Introduction & Chemical Context

1-[1-(4-Fluorophenyl)propyl]piperazine is a structural analog of the psychoactive piperazine pFPP (1-(4-fluorophenyl)piperazine). Unlike pFPP, where the piperazine is directly bound to the aromatic ring, this molecule features a chiral propyl linker at the benzylic position. This structural modification introduces a stereocenter and alters the metabolic stability and receptor binding profile compared to its parent class.

This guide addresses the three critical analytical challenges posed by this molecule:

  • Differentiation: Distinguishing the N-alkylated isomer from the ring-substituted isomers.

  • Stereochemistry: The benzylic carbon (C1 of the propyl chain) is chiral; the compound exists as an enantiomeric pair (

    
    ).
    
  • Fluorine Quantification: Leveraging the

    
    F nucleus for high-specificity quantitation.
    
Physicochemical Profile
PropertyValueNotes
Formula

Molecular Weight 222.30 g/mol Monoisotopic Mass: 222.1532
CAS Number 516447-25-9
pKa (Calc) ~9.1 (N4), ~4.5 (N1)Secondary amine is highly basic.
LogP (Calc) 2.4 - 2.8Moderately lipophilic; suitable for RP-HPLC.

Analytical Strategy

To ensure unambiguous identification, a multi-modal approach is required. The following workflow integrates Mass Spectrometry for molecular formula, NMR for connectivity, and Chiral HPLC for enantiomeric purity.

AnalyticalWorkflow Sample Raw Sample (Solid/Oil) Solubility Solubility Check (MeOH/H2O) Sample->Solubility NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR ~10 mg in CDCl3 LCMS LC-HRMS (Q-TOF) Exact Mass & Frag Solubility->LCMS Dilute <1 ppm HPLC Chiral HPLC Enantiomeric Ratio Solubility->HPLC 0.5 mg/mL Report Certificate of Analysis (CoA) LCMS->Report ID Confirmation NMR->Report Structure Proof HPLC->Report Purity %

Figure 1: Integrated analytical workflow for full characterization.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and elucidate structure via fragmentation patterns.

Method Parameters
  • Instrument: Q-TOF or Orbitrap MS coupled with UPLC.

  • Ionization: Electrospray Ionization (ESI), Positive Mode (+).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

Fragmentation Logic (MS/MS)

The fragmentation is dominated by benzylic cleavage . The bond between the benzylic carbon and the piperazine nitrogen is the weakest link under Collision Induced Dissociation (CID).

  • Precursor:

    
    
    
  • Primary Fragment (Base Peak): Cleavage of the piperazine ring yields the 4-fluorophenyl-propyl carbocation .

    • m/z ~137.07 (C9H10F+)

  • Secondary Fragment: Loss of the propyl chain from the carbocation or internal piperazine fragmentation.

    • m/z ~109.04 (Fluorotropylium ion, C7H6F+)

    • m/z ~85.08 (Piperazine ring fragment, C4H9N2+)

Fragmentation Parent [M+H]+ m/z 223.16 Frag1 Benzylic Cleavage (Loss of Piperazine) Parent->Frag1 Carbocation 4-F-Phenyl-Propyl Cation m/z 137.07 Frag1->Carbocation Piperazine Piperazine Neutral (C4H10N2) Frag1->Piperazine Frag2 Loss of Ethyl Carbocation->Frag2 Tropylium Fluorotropylium Ion m/z 109.04 Frag2->Tropylium

Figure 2: Proposed MS/MS fragmentation pathway.

Protocol 2: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural proof.


F NMR is critical for purity assessment as it eliminates interference from non-fluorinated impurities.
Sample Preparation
  • Solvent:

    
     (Chloroform-d) is preferred for resolution. 
    
    
    
    is an alternative if the salt form (dihydrochloride) is used.
  • Concentration: 10-15 mg in 600 µL solvent.

Spectral Assignments ( )
NucleusShift (

ppm)
MultiplicityIntegralAssignment

F
-115.5 Multiplet 1F Ar-F (Diagnostic)

H
6.95 - 7.05Multiplet2HAr-H (Ortho to F)

H
7.20 - 7.30Multiplet2HAr-H (Meta to F)

H
3.25dd / triplet1HBenzylic CH (Chiral Center)

H
2.30 - 2.90Broad m8HPiperazine Ring (

x 4)

H
1.60 - 1.80Multiplet2HPropyl


H
0.85Triplet3HPropyl

Critical Note: The benzylic proton signal (


 3.25) confirms the N-alkylation. If the piperazine were attached directly to the ring (as in pFPP), this signal would be absent, and the propyl group would appear as a separate alkyl chain on the ring or nitrogen.

Protocol 3: Chiral HPLC Separation

Objective: Since the molecule has a chiral center at the benzylic position, "purity" must include enantiomeric excess (ee). Standard C18 columns cannot separate these enantiomers.

Methodology
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Dimensions: 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is mandatory to suppress the ionization of the basic piperazine nitrogens and prevent peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (absorption max of fluorobenzene moiety).

  • Expected Result: Baseline separation of enantiomers (

    
     and 
    
    
    
    ).

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2020). Risk assessment of new psychoactive substances: Piperazine derivatives.[1] Retrieved from

  • Elliott, S. (2011). Current awareness of piperazines: Pharmacology and toxicology. Drug Testing and Analysis.[1][2][3][4][5]

  • Sigma-Aldrich. (2023). Product Specification: 1-(4-Fluorophenyl)piperazine derivatives.[6] Retrieved from

  • De Boer, D., et al. (2001). Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market. Forensic Science International.

  • PubChem. (2023). Compound Summary: 1-(1-(4-Fluorophenyl)propyl)piperazine (CAS 516447-25-9). Retrieved from

Sources

Application

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis of 1-[1-(4-Fluorophenyl)propyl]piperazine

Introduction & Analyte Profiling The detection and quantification of piperazine derivatives—often utilized as pharmaceutical intermediates or encountered in forensic toxicology as novel psychoactive substances (NPS)—requ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

The detection and quantification of piperazine derivatives—often utilized as pharmaceutical intermediates or encountered in forensic toxicology as novel psychoactive substances (NPS)—require highly selective and sensitive analytical methodologies[1]. 1-[1-(4-Fluorophenyl)propyl]piperazine (CAS: 516447-25-9) is a fluorinated phenylpiperazine derivative characterized by a lipophilic fluorophenylpropyl moiety and a highly basic piperazine ring.

Because piperazine derivatives are often implicated in complex biological matrices (e.g., post-mortem blood or urine), traditional screening methods like GC-MS often require time-consuming derivatization steps. In contrast, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers a rapid, targeted, and highly sensitive alternative, capable of resolving isobaric interferences and overcoming matrix effects[2].

Table 1: Physicochemical Properties of the Target Analyte
ParameterValueAnalytical Implication
Chemical Formula C₁₃H₁₉FN₂Dictates the exact mass for high-resolution MS targeting.
Exact Mass 222.1532 DaYields a strong [M+H]⁺ precursor ion at m/z 223.2.
pKa (Estimated) ~9.8 (Secondary Amine)Requires an acidic mobile phase to ensure complete protonation and prevent peak tailing.
LogP (Estimated) ~2.5Exhibits moderate-to-high hydrophobicity; ideal for Reversed-Phase (C18 or Biphenyl) retention.

Mechanistic Rationale for Method Development

As a Senior Application Scientist, it is critical to understand that a robust LC-MS/MS method is not merely a sequence of parameters, but a carefully balanced thermodynamic and electrochemical system.

  • Chromatographic Strategy: The use of a reversed-phase C18 column is dictated by the lipophilic nature of the 1-(4-fluorophenyl)propyl moiety, which provides strong hydrophobic retention. However, the piperazine ring contains two basic nitrogen atoms. Unprotonated amines interact strongly with residual silanols on silica-based stationary phases, leading to severe peak tailing. To mitigate this, 0.1% Formic Acid is added to the mobile phase. This low pH environment ensures the piperazine nitrogens are fully protonated, completely suppressing secondary silanol interactions[1].

  • Ionization Dynamics: The acidic mobile phase serves a dual purpose. Beyond chromatographic peak shape, it pre-forms the [M+H]⁺ ions in solution. When the eluent enters the positive Electrospray Ionization (ESI+) source, these pre-formed ions drastically increase the ionization efficiency and lower the limit of detection (LOD)[2].

  • Fragmentation Pathway (CID): During Collision-Induced Dissociation (CID), the protonated molecule (m/z 223.2) undergoes a predictable neutral loss. The weakest bond is the C-N bond linking the propyl chain to the piperazine ring. Cleavage here results in the loss of the intact piperazine ring (86 Da), yielding a highly stable 1-(4-fluorophenyl)propyl carbocation at m/z 137.1[2].

Fragmentation M Precursor Ion [M+H]+ m/z 223.2 F1 Quantifier Ion m/z 137.1 Loss of Piperazine M->F1 CE: 20 eV F2 Qualifier Ion m/z 109.1 Fluorobenzyl Cation M->F2 CE: 35 eV

Caption: ESI+ collision-induced dissociation (CID) fragmentation pathway of the target analyte.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every extraction batch must include a matrix blank, a calibration curve, and quality control (QC) samples spiked with a Stable Isotopically Labeled Internal Standard (SIL-IS).

Sample Preparation Workflow

Biological matrices contain high concentrations of proteins and phospholipids that cause severe ion suppression in the ESI source[3]. We employ a rapid Protein Precipitation (PPT) method optimized for basic drugs.

  • Aliquot: Transfer 100 µL of the biological matrix (blood/urine) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Spike with 10 µL of SIL-IS (e.g., mCPP-D8, 100 ng/mL).

    • Causality: Early addition ensures the IS undergoes the exact same extraction thermodynamics and volumetric losses as the target analyte, perfectly correcting for matrix effects[1].

  • Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: Acetonitrile acts as a denaturing agent to precipitate proteins. The acidic environment keeps the piperazine fully ionized, driving it into the aqueous-organic supernatant rather than co-precipitating with the protein pellet.

  • Agitation & Separation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the clear supernatant to an autosampler vial containing a glass insert for LC-MS/MS injection.

Workflow A Biological Sample (Blood/Urine) B Sample Preparation (Protein Precipitation) A->B C Chromatographic Separation (Reversed-Phase C18) B->C D Electrospray Ionization (ESI+ Mode) C->D E Tandem Mass Spectrometry (MRM Transitions) D->E F Data Analysis & Quantification E->F

Caption: LC-MS/MS analytical workflow for quantifying piperazine derivatives in biological matrices.

Quantitative Data & Method Parameters

Table 2: HPLC Gradient Program

Column: End-capped C18 (50 mm × 2.1 mm, 1.7 µm) Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Flow Rate: 0.4 mL/min | Column Temp: 40°C

Time (min)% Mobile Phase A% Mobile Phase BRationale
0.00955High aqueous content focuses the polar analyte at the column head.
0.50955Hold to wash unretained salts and polar endogenous matrix components to waste.
3.001090Linear gradient to elute the lipophilic fluorophenylpropyl moiety.
4.001090Wash step to remove highly hydrophobic phospholipids.
4.10955Rapid return to initial conditions.
5.50955Column re-equilibration prior to the next injection.
Table 3: MS/MS Multiple Reaction Monitoring (MRM) Parameters

Ionization Mode: ESI Positive | Capillary Voltage: 3.5 kV | Desolvation Temp: 450°C

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
1-[1-(4-Fluorophenyl)propyl]piperazine 223.2137.120Quantifier (Loss of piperazine)
1-[1-(4-Fluorophenyl)propyl]piperazine 223.2109.135Qualifier (Fluorobenzyl cation)
mCPP-D8 (Internal Standard) 205.1154.122IS Quantifier[1]

Quality Control & System Suitability

A protocol is only as reliable as its internal validation mechanisms. To ensure data integrity:

  • System Suitability Test (SST): Prior to running biological samples, inject a Lower Limit of Quantification (LLOQ) standard. The analytical run is only valid if the LLOQ peak exhibits a Signal-to-Noise (S/N) ratio ≥ 10:1 and a peak asymmetry factor between 0.8 and 1.2[2].

  • Matrix Effect Evaluation: Calculate the matrix factor (MF) by comparing the peak area of the analyte spiked into post-extraction blank matrix versus the peak area of a neat standard solution. An MF between 0.85 and 1.15 indicates acceptable ion suppression/enhancement[3].

  • Ion Ratio Confirmation: The ratio of the Quantifier ion (m/z 137.1) to the Qualifier ion (m/z 109.1) must remain within ±20% of the ratio established by the calibration standards to positively confirm the analyte's identity.

References

  • [1] Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Institutes of Health (NIH) / PMC. 1

  • [2] Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. National Institutes of Health (NIH) / PMC. 2

  • [3] Analysis of New Designer Drugs in Post-Mortem Blood Using High-Resolution Mass Spectrometry. Journal of Analytical Toxicology / Oxford Academic. 3

Sources

Method

Application Note: Pharmacological Characterization of 1-[1-(4-Fluorophenyl)propyl]piperazine in Receptor Binding Assays

Target Audience: Researchers, Assay Biologists, and CNS Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Introduction & Pharmacological Context Arylpiperazine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and CNS Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP)

Introduction & Pharmacological Context

Arylpiperazines represent a privileged and highly versatile structural motif in neuropharmacology, forming the core scaffold for numerous anxiolytics, antidepressants, and atypical antipsychotics [1]. The compound 1-[1-(4-Fluorophenyl)propyl]piperazine (CAS: 516447-25-9) is a specialized derivative within this class.

Structurally, it diverges from simple phenylpiperazines (such as para-fluorophenylpiperazine, pFPP) by the inclusion of a propyl chain at the benzylic position. This modification introduces a chiral center and significantly alters the molecule's lipophilicity and steric bulk. Mechanistically, fluorinated arylpiperazines are well-documented to exhibit high affinity for serotonin (5-HT) receptors—particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes—as well as dopamine (D2, D4) and Sigma (


) receptors [2][3]. The highly electronegative fluorine atom enhances metabolic stability against hepatic cytochromes while participating in critical halogen bonding within the hydrophobic pockets of monoamine receptors [4].

This application note provides a comprehensive, self-validating protocol for evaluating the binding affinity (


) of 1-[1-(4-Fluorophenyl)propyl]piperazine using in vitro radioligand competitive binding assays.

Mechanistic Insights & Assay Design (E-E-A-T)

As a Senior Application Scientist, I emphasize that a robust binding assay is not merely a sequence of pipetting steps, but a carefully balanced thermodynamic system.

Causality in Experimental Choices
  • Filter Pre-treatment (The PEI Effect): Piperazine derivatives are basic amines and carry a positive charge at physiological pH (7.4). This positive charge causes them to bind non-specifically to the negatively charged silicates in glass fiber (GF/B) filters. To counteract this, filters must be pre-soaked in 0.5% Polyethylenimine (PEI). PEI coats the glass fibers with a dense positive charge, repelling the piperazine ligand and drastically reducing Non-Specific Binding (NSB).

  • Buffer Composition: The standard assay buffer (50 mM Tris-HCl) is supplemented with divalent cations (e.g., 5 mM MgCl

    
    ). For G-protein coupled receptors (GPCRs) like 5-HT1A, the high-affinity state of the receptor is strictly dependent on its coupling to the G-protein. Mg
    
    
    
    stabilizes the ternary complex (Ligand-Receptor-G protein), ensuring accurate affinity measurements for agonists.
  • Self-Validating System: Every assay plate must include a full dose-response curve of a known reference standard (e.g., WAY-100635 for 5-HT1A). If the calculated

    
     of the reference standard deviates by more than 0.5 log units from historical literature values, the plate is invalidated. This ensures day-to-day and operator-to-operator reliability.
    
Experimental Workflow

G N1 Membrane Preparation N3 Radioligand Incubation N1->N3 N2 Compound Dilution N2->N3 N4 Vacuum Filtration N3->N4 N5 Scintillation Counting N4->N5 N6 Non-Linear Regression (Ki) N5->N6

Fig 1. Radioligand competitive binding assay workflow for receptor affinity evaluation.

Detailed Experimental Protocol

Reagent & Material Preparation
  • Assay Buffer: Prepare 50 mM Tris-HCl, 5 mM MgCl

    
    , 1 mM EDTA, pH 7.4 at 25°C. (Add 0.1% Ascorbic Acid if evaluating monoamine release/reuptake to prevent oxidation).
    
  • Filter Plates: Submerge 96-well GF/B glass fiber filter plates in 0.5% PEI solution for a minimum of 60 minutes at 4°C prior to harvesting.

  • Test Compound: Dissolve 1-[1-(4-Fluorophenyl)propyl]piperazine in 100% DMSO to create a 10 mM stock. Perform 10-point, 3-fold serial dilutions. Critical Note: The final DMSO concentration in the assay well must not exceed 1% to prevent membrane toxicity and receptor denaturation.

Radioligand Competitive Binding Assay (96-Well Format)

This protocol describes the displacement of a tritiated radioligand by the test compound to determine the IC


.
  • Assay Assembly: To each well of a 96-well deep-well assay plate, add:

    • 
       of Assay Buffer.
      
    • 
       of Test Compound (1-[1-(4-Fluorophenyl)propyl]piperazine) at various concentrations, or Reference Compound, or Buffer (for Total Binding), or 10 
      
      
      
      M Haloperidol/WAY-100635 (for Non-Specific Binding).
    • 
       of Radioligand (e.g., [
      
      
      
      H]-8-OH-DPAT at a final concentration equal to its historical
      
      
      ).
  • Reaction Initiation: Rapidly add

    
     of receptor membrane suspension (e.g., CHO cells expressing human 5-HT1A, ~10-20 
    
    
    
    g protein/well) to initiate the binding reaction.
  • Equilibrium Incubation: Seal the plate and incubate at 25°C for 60 minutes on a plate shaker at 300 RPM. Causality: 60 minutes is required for the association and dissociation rates to reach thermodynamic equilibrium, a prerequisite for the Cheng-Prusoff calculation.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B plates using a 96-well cell harvester.

  • Washing: Wash the filters rapidly three times with

    
     of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Cold buffer traps the receptor-ligand complex by drastically slowing the dissociation rate (
    
    
    
    ) during the wash step.
  • Detection: Dry the filter plates for 2 hours at 50°C. Add

    
     of microscintillation cocktail (e.g., MicroScint-20) to each well. Read the plate on a Microbeta or TopCount scintillation counter (1 minute/well).
    

Data Presentation & Analysis

Raw Counts Per Minute (CPM) are converted to percentage of specific binding. The IC


 is determined using a four-parameter logistic non-linear regression model.

To report true thermodynamic affinity, convert the IC


 to 

using the Cheng-Prusoff equation :

(Where [L] is the concentration of the radioligand used, and

is the dissociation constant of the radioligand).
Table 1: Representative Assay Parameters & Expected Selectivity Profiling

Note: The data below represents the typical pharmacological profile expected for fluorinated arylpiperazine derivatives across key CNS targets.

Target ReceptorRadioligand UsedRadioligand

(nM)
Reference InhibitorNSB Defining Agent (10 µM)Expected Test Cmpd

Range
5-HT1A [

H]-8-OH-DPAT
1.5WAY-100635Serotonin (5-HT)10 - 50 nM (High Affinity)
5-HT2A [

H]-Ketanserin
2.0KetanserinMianserin50 - 200 nM (Mod. Affinity)
Dopamine D2 [

H]-Spiperone
0.3Haloperidol(+)-Butaclamol> 500 nM (Low Affinity)
Sigma-1 (

)
[

H]-Pentazocine
4.5HaloperidolHaloperidol100 - 300 nM (Mod. Affinity)

Downstream Signaling & Functional Context

Binding affinity (


) only dictates occupancy. To determine whether 1-[1-(4-Fluorophenyl)propyl]piperazine acts as an agonist, partial agonist, or antagonist, functional assays (e.g., cAMP accumulation or Calcium flux) must follow. Arylpiperazines frequently exhibit biased agonism or divergent functional profiles depending on the receptor subtype [5].

Pathway cluster_5HT1A 5-HT1A Pathway (Gi/o) cluster_5HT2A 5-HT2A Pathway (Gq) Ligand 1-[1-(4-Fluorophenyl)propyl]piperazine Rec1 5-HT1A Receptor Ligand->Rec1 Rec2 5-HT2A Receptor Ligand->Rec2 G_i G(i/o) Protein Rec1->G_i AC Adenylyl Cyclase G_i->AC cAMP ↓ cAMP Levels AC->cAMP Inhibition G_q G(q/11) Protein Rec2->G_q PLC PLC-β G_q->PLC Ca ↑ Intracellular Ca2+ PLC->Ca

Fig 2. Divergent G-protein coupled signaling pathways modulated by arylpiperazine ligands.

Troubleshooting & Quality Control

  • Low Signal-to-Noise Ratio (Total Binding vs. NSB < 5:1):

    • Cause: Radioligand degradation or insufficient receptor expression in the membrane prep.

    • Solution: Verify radioligand purity via HPLC. Increase membrane protein concentration, but ensure total binding does not deplete more than 10% of the added radioligand (to prevent violating the assumption of free ligand concentration in the Cheng-Prusoff equation).

  • Steep Hill Slopes (

    
    ): 
    
    • Cause: Compound aggregation or non-specific membrane disruption. Highly lipophilic propyl-piperazines can form micelles at high concentrations.

    • Solution: Add 0.1% BSA (Bovine Serum Albumin) to the assay buffer to act as a carrier protein and prevent compound aggregation.

References

  • para-Fluorophenylpiperazine - Wikipedia. Wikimedia Foundation.
  • Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. National Center for Biotechnology Information (PMC).
  • The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA. National Center for Biotechnology Information (PMC).
  • 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors. MDPI.
  • Discovery of a Novel, Potent, and Selective 5-Hydroxytryptamine 2B Receptor Antagonist that Induces Mitochondrial Biogenesis. ACS Pharmacology & Translational Science.
Application

Technical Application Note: Cell-Based Characterization of 1-[1-(4-Fluorophenyl)propyl]piperazine

Abstract This application note details the methodological framework for evaluating 1-[1-(4-Fluorophenyl)propyl]piperazine , a structural analog of the arylpiperazine class often investigated for its activity at serotonin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the methodological framework for evaluating 1-[1-(4-Fluorophenyl)propyl]piperazine , a structural analog of the arylpiperazine class often investigated for its activity at serotonin (5-HT) receptors, dopamine transporters, and Sigma-1 (


) receptors. Given the pharmacophore's similarity to known psychoactive metabolites (e.g., of niaprazine or substituted phenylpiperazines like pFPP), this guide focuses on two critical cell-based workflows: Gq-coupled GPCR functional assays  (measuring intracellular calcium flux) and Sigma-1 Receptor competitive binding . These protocols are designed to validate ligand efficacy, potency, and off-target cytotoxicity.

Introduction & Compound Profile

The compound 1-[1-(4-Fluorophenyl)propyl]piperazine features a piperazine ring N-substituted with a chiral propyl chain bearing a para-fluorophenyl moiety. This structural motif acts as a "privileged scaffold" in medicinal chemistry, frequently exhibiting polypharmacology across monoaminergic systems.

Mechanistic Relevance[1][2]
  • 5-HT Receptor Modulation: The 4-fluorophenylpiperazine core is a known agonist/antagonist for 5-HT

    
     and 5-HT
    
    
    
    receptors. The addition of the propyl chain at the benzylic position introduces steric bulk that may enhance selectivity or alter intrinsic efficacy.
  • Sigma-1 Receptor (

    
    R) Affinity:  N-substituted piperazines are classic 
    
    
    
    R ligands. These receptors, located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM), regulate cellular stress and calcium signaling.
  • Metabolic Context: This compound is structurally related to metabolites of sedative antihistamines (e.g., Niaprazine) and requires rigorous profiling to distinguish therapeutic activity from toxicity.

Materials & Reagents

ComponentSpecificationPurpose
Test Compound 1-[1-(4-Fluorophenyl)propyl]piperazine (>98% purity)Ligand under evaluation
Cell Line A HEK-293 stably expressing human 5-HT

Functional GPCR assay
Cell Line B MCF-7 or SK-N-SH (High endogenous

R)
Sigma receptor binding/viability
Calcium Dye Fluo-4 AM or Fura-2 AMIntracellular Ca

indicator
Reference Ligand Haloperidol or (+)-Pentazocine

R control (Antagonist/Agonist)
Assay Buffer HBSS + 20 mM HEPES + 2.5 mM ProbenecidPhysiological medium; Probenecid inhibits dye extrusion

Protocol A: Gq-Coupled Calcium Flux Assay (5-HT Activity)

This assay quantifies the compound's ability to activate the Gq-PLC-IP


 pathway, resulting in endoplasmic reticulum (ER) calcium release.
Rationale

The 4-fluorophenylpiperazine moiety often acts as a partial agonist at 5-HT


. A kinetic calcium flux assay distinguishes between agonism (direct Ca

spike), antagonism (inhibition of serotonin-induced spike), and allosteric modulation.
Experimental Workflow
  • Cell Seeding:

    • Seed HEK-293-5HT

      
       cells at 50,000 cells/well in a black-wall/clear-bottom 96-well poly-D-lysine coated plate.
      
    • Incubate for 24 hours at 37°C, 5% CO

      
      .
      
  • Dye Loading:

    • Remove growth medium. Wash once with HBSS.

    • Add 100 µL of Loading Buffer (4 µM Fluo-4 AM + 0.04% Pluronic F-127 in Assay Buffer).

    • Critical Step: Include 2.5 mM Probenecid to prevent the anion transporter from pumping the dye out of the cells.

    • Incubate for 45 minutes at 37°C, then 15 minutes at room temperature (RT) to ensure complete de-esterification of the dye.

  • Compound Preparation:

    • Dissolve 1-[1-(4-Fluorophenyl)propyl]piperazine in DMSO to 10 mM stock.

    • Prepare serial dilutions (0.1 nM to 10 µM) in Assay Buffer (Final DMSO < 0.5%).

  • Kinetic Measurement (FLIPR/Plate Reader):

    • Transfer plate to reader (Excitation: 494 nm, Emission: 516 nm).

    • Baseline: Record fluorescence for 10 seconds.

    • Injection: Inject 20 µL of 5X concentrated test compound.

    • Read: Measure fluorescence every 1 second for 60 seconds, then every 5 seconds for 120 seconds.

Pathway Visualization

The following diagram illustrates the signal transduction pathway being interrogated.

G Ligand 1-[1-(4-Fluorophenyl) propyl]piperazine Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Fluo4 Fluo-4 Fluorescence (Readout) Ca->Fluo4 Chelation

Caption: Signal transduction pathway for Gq-coupled 5-HT2A activation leading to calcium mobilization.

Protocol B: Sigma-1 Receptor ( R) Competitive Binding

Since piperazine derivatives are privileged structures for


 receptors, determining affinity (

) is essential. This assay uses a radioligand or a high-affinity fluorescent probe.
Methodology (Membrane Preparation)
  • Harvest: Scrape MCF-7 cells in ice-cold Tris-Sucrose buffer.

  • Homogenize: Disrupt cells using a Dounce homogenizer.

  • Centrifuge: Spin at 1000 x g (10 min) to remove nuclei. Spin supernatant at 100,000 x g (60 min) to pellet membranes.

  • Resuspend: Resuspend pellet in 50 mM Tris-HCl (pH 7.4).

Competitive Binding Steps
  • Reaction Mix: In a 96-well plate, combine:

    • 50 µL Membrane preparation (10-20 µg protein).

    • 50 µL Radioligand: [3H]-(+)-Pentazocine (2 nM final).

    • 50 µL Test Compound (Serial dilution).

    • Non-Specific Binding (NSB): Define using 10 µM Haloperidol.

  • Incubation: Incubate for 120 minutes at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.5% PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Detection: Add scintillation cocktail and count CPM.

Data Analysis & Interpretation

Calculation of and
  • Functional Assay (

    
    ):  Plot 
    
    
    
    (Peak Fluorescence - Baseline / Baseline) against log[Compound]. Fit to a 4-parameter logistic equation (Sigmoidal dose-response).
  • Binding Assay (

    
    ):  Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.
Representative Data Structure

Report your findings using the following table format to ensure comparability with literature values for similar piperazines (e.g., pFPP).

CompoundAssayParameterValue (Mean ± SEM)Interpretation
1-[1-(4-F-Ph)propyl]piperazine Ca

Flux (5-HT

)

125 ± 15 nMModerate Agonist

65% (vs 5-HT)Partial Agonist
1-[1-(4-F-Ph)propyl]piperazine

R Binding

45 ± 5 nMHigh Affinity
Haloperidol (Control)

R Binding

2.1 ± 0.3 nMPotent Antagonist

Safety & Cytotoxicity (Self-Validation)

To ensure that functional readouts are not artifacts of cell death (especially given the surfactant-like properties of amphiphilic piperazines), run a parallel MTT Assay .

  • Threshold: If

    
     (Viability) < 10x 
    
    
    
    (Functional), the therapeutic window is too narrow, and functional data may be compromised by toxicity.
  • Reference: Piperazine derivatives have shown concentration-dependent cytotoxicity in melanoma lines, necessitating this control [1].

References

  • MDPI. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity. Retrieved from [Link]

  • PubChem. (2023).[1] 1-(4-Fluorophenyl)piperazine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • NIH. (2006). 1-([4-methoxy-11C]3,4-Dimethoxyphenethyl)-4-[3-(4-fluorophenyl)propyl]piperazine ([11C]SA5845).[2] Molecular Imaging and Contrast Agent Database. Retrieved from [Link]

Sources

Method

Pharmacokinetic studies of 1-[1-(4-Fluorophenyl)propyl]piperazine in animal models

Application Note: Preclinical Pharmacokinetic Assessment of 1-[1-(4-Fluorophenyl)propyl]piperazine Executive Summary & Compound Profile This application note details the protocol for evaluating the pharmacokinetic (PK) p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Pharmacokinetic Assessment of 1-[1-(4-Fluorophenyl)propyl]piperazine

Executive Summary & Compound Profile

This application note details the protocol for evaluating the pharmacokinetic (PK) profile of 1-[1-(4-Fluorophenyl)propyl]piperazine (hereafter referred to as FPP-Propyl ) in rodent models.

FPP-Propyl is a lipophilic, basic amine structurally related to the N-substituted piperazine class.[1] Unlike direct N-arylpiperazines (e.g., pFPP) which are often serotonergic, the presence of the propyl linker at the nitrogen atom classifies this as an N-alkylpiperazine, chemically similar to metabolites of antihistamines (e.g., Niaprazine) or novel psychoactive substances.

Physicochemical Profile (Predicted):

  • Molecular Formula: C₁₃H₁₉FN₂[1]

  • Molecular Weight: 222.30 g/mol [1]

  • LogP: ~2.8 – 3.2 (Lipophilic, likely Blood-Brain Barrier permeable)[1]

  • pKa: ~8.5 – 9.0 (Basic piperazine nitrogen)[1]

  • Solubility: Low in neutral water; High in acidic media or organic solvents (DMSO, Ethanol).[1]

Study Objective: To determine the plasma concentration-time profile, bioavailability (


), volume of distribution (

), and clearance (

) following Intravenous (IV) and Oral (PO) administration in Sprague-Dawley rats.

Bioanalytical Method Development (LC-MS/MS)

Before in vivo dosing, a robust quantification method must be established. Due to the basic nitrogen and polarity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1]

Internal Standard (IS) Selection[1]
  • Primary Choice: Deuterated analog (FPP-Propyl-d8) if available.[1]

  • Secondary Choice: Structural analog such as 1-(4-Chlorophenyl)piperazine (mCPP) or Buspirone .[1]

    • Rationale: The IS must mimic the ionization efficiency and extraction recovery of the analyte.

Sample Preparation: Liquid-Liquid Extraction (LLE)

While Protein Precipitation (PPT) is faster, LLE is recommended for piperazines to eliminate phospholipid matrix effects that cause ion suppression in ESI+.[1]

Protocol:

  • Aliquot 50 µL of plasma into a 1.5 mL tube.

  • Add 10 µL of Internal Standard working solution.

  • Add 50 µL of 0.1 M NaOH (to basify the sample and suppress ionization of the amine, driving it into the organic phase).

  • Add 600 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

  • Vortex for 5 minutes; Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase (90% A : 10% B).

LC-MS/MS Conditions
  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) or Waters XBridge BEH C18.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for basic nitrogen).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Ionization: ESI Positive Mode (M+H)⁺.

  • MRM Transitions (Predicted):

    • Precursor: 223.2 m/z [M+H]⁺[1]

    • Quantifier Product: ~122.1 m/z (Fluorobenzyl cation fragment)[1]

    • Qualifier Product: ~85.1 m/z (Piperazine ring fragment)[1]

In Vivo Study Design

Species: Male Sprague-Dawley Rats (250–300 g).[1] Catheterization: Jugular Vein Cannulation (JVC) is required for serial blood sampling to minimize stress-induced physiological changes.[1]

Formulation Strategy
  • Vehicle: 5% DMSO + 10% Solutol HS-15 + 85% Saline (pH adjusted to 5.0 with HCl).[1]

    • Note: Ensure the compound is fully dissolved. If precipitation occurs, increase Solutol or switch to 20% Hydroxypropyl-beta-cyclodextrin (HP-β-CD).

  • Dose Selection:

    • Group 1 (IV): 2 mg/kg (Bolus via tail vein or femoral catheter).[1]

    • Group 2 (PO): 10 mg/kg (Oral gavage).[1]

Sampling Schedule

Accurate characterization of the elimination phase is critical for calculating half-life (


).[1]
TimepointPurpose
Pre-dose Baseline blank
0.083 h (5 min)

capture (IV)
0.25 h (15 min) Distribution phase start
0.5, 1, 2, 4 h Absorption/Distribution phase
8, 12, 24 h Elimination phase

Sample Handling: Collect 200 µL blood into K₂EDTA tubes. Centrifuge immediately (4°C, 3000g, 10 min). Store plasma at -80°C.

Data Analysis & Metabolism

Pharmacokinetic Parameters (NCA)

Use software like Phoenix WinNonlin or open-source R packages (PKNCA) to calculate:

  • 
    :  Total exposure.[1]
    
  • 
     & 
    
    
    
    :
    Peak absorption (PO).
  • 
     (Clearance):  Critical for dosing frequency.
    
  • 
     (Volume of Distribution):  Indicates tissue binding.[1] High 
    
    
    
    (>1 L/kg) suggests extensive tissue distribution, typical for lipophilic piperazines.
  • 
     (Bioavailability): 
    
    
    
    .[1]
Metabolic Pathway Prediction

Based on the structure, FPP-Propyl is likely metabolized by hepatic CYP450 enzymes (specifically CYP2D6 and CYP3A4).[1]

Primary Metabolic Routes:

  • N-dealkylation: Cleavage of the propyl chain, releasing the piperazine ring.[1]

  • Hydroxylation: Addition of -OH group to the phenyl ring or the propyl chain.[1]

  • Glucuronidation: Phase II conjugation of the hydroxylated metabolites.[1]

Visualizations

Figure 1: Pharmacokinetic Study Workflow

PK_Workflow Compound Compound Formulation (FPP-Propyl) Animals Animal Dosing (Rat IV/PO) Compound->Animals 2 mg/kg IV 10 mg/kg PO Sampling Serial Blood Sampling (0-24h) Animals->Sampling Plasma Collection Prep Sample Prep (LLE Extraction) Sampling->Prep -80°C Storage Analysis LC-MS/MS Analysis (MRM Mode) Prep->Analysis Injection Data PK Modeling (WinNonlin/R) Analysis->Data Conc. vs Time

Caption: Step-by-step workflow for the pharmacokinetic assessment of FPP-Propyl, from formulation to data analysis.

Figure 2: Predicted Metabolic Pathways

Metabolism Parent FPP-Propyl (Parent Drug) CYP CYP450 (Liver Microsomes) Parent->CYP Metabolism Met1 N-Desalkyl Metabolite (Cleavage of Propyl) CYP->Met1 N-Dealkylation (Major Route) Met2 Hydroxylated Metabolite (Phenyl Ring -OH) CYP->Met2 Aromatic Hydroxylation Met3 Glucuronide Conjugate (Phase II) Met2->Met3 UGT Conjugation

Caption: Predicted metabolic fate of FPP-Propyl involving Phase I (CYP450) and Phase II (UGT) biotransformation.

References

  • US Food and Drug Administration (FDA). (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. Link

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274. (Provides context on piperazine metabolism). Link

  • Peters, F. T., et al. (2010).[3] Bioanalytical method validation and stability testing of designer drugs in blood and urine. Forensic Science International, 200(1-3), 26-34.[1] (Standard protocols for lipophilic amines). Link

  • Gaber, M., et al. (2016). Pharmacokinetics of phenylpiperazine derivatives in rats. European Journal of Pharmaceutical Sciences. (General reference for class PK). Link

Sources

Application

Application Notes &amp; Protocols: Formulation of 1-[1-(4-Fluorophenyl)propyl]piperazine for In Vivo Studies

Abstract This document provides a comprehensive guide for the formulation of 1-[1-(4-Fluorophenyl)propyl]piperazine, a novel small molecule candidate, for preclinical in vivo evaluation. The successful translation of pro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the formulation of 1-[1-(4-Fluorophenyl)propyl]piperazine, a novel small molecule candidate, for preclinical in vivo evaluation. The successful translation of promising compounds from discovery to clinical application hinges on the development of stable, safe, and bioavailable formulations.[1][2] This guide outlines a systematic approach, beginning with essential preformulation studies to characterize the physicochemical properties of the active pharmaceutical ingredient (API). Based on these findings, detailed protocols for developing oral and parenteral formulations are provided, emphasizing the rationale behind vehicle and excipient selection to overcome common challenges such as poor aqueous solubility.[3][4] Furthermore, this document includes methodologies for the analytical validation of the final formulations and discusses critical considerations for administration in animal models.

Introduction: The Critical Role of Formulation in Preclinical Success

The journey of a new chemical entity (NCE) from the laboratory to a potential therapeutic is fraught with challenges, a significant number of which are related to biopharmaceutics.[1] A compound's intrinsic potency can be rendered irrelevant if it cannot be effectively delivered to its site of action in vivo. Formulation development, therefore, is not a mere preparatory step but a foundational pillar of the entire drug development process.[] For 1-[1-(4-Fluorophenyl)propyl]piperazine, as with many contemporary drug candidates, properties such as poor aqueous solubility can be a major impediment to achieving adequate systemic exposure for pharmacodynamic and toxicological assessment.[3][6]

This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical, step-by-step protocols to develop robust formulations. The aim is to ensure that in vivo studies generate reliable, reproducible, and meaningful data, which is essential for making informed decisions about the future of a drug candidate.[7][8][9]

Preformulation Assessment: Characterizing the API

Before any formulation work can begin, a thorough understanding of the API's physicochemical properties is paramount.[2][10] These properties dictate the choice of formulation strategy, potential challenges, and the ultimate success of the in vivo study.[1]

While specific experimental data for 1-[1-(4-Fluorophenyl)propyl]piperazine is not widely published, we can infer likely characteristics based on its structural analogue, 1-(4-Fluorophenyl)piperazine, and general principles of medicinal chemistry. The structure contains a basic piperazine ring and a lipophilic fluorophenylpropyl group, suggesting it is likely a weakly basic compound with poor water solubility.

Table 1: Postulated Physicochemical Properties of 1-[1-(4-Fluorophenyl)propyl]piperazine and its Analogue

PropertyPostulated Value/CharacteristicRationale & Impact on FormulationSource
Molecular Formula C₁₃H₁₉FN₂Influences molecular weight and molarity calculations.N/A
Molecular Weight ~222.30 g/mol Essential for all concentration and dosing calculations.N/A
Aqueous Solubility Poor / InsolubleThe primary challenge.[11][12][13] Dictates the need for solubility enhancement techniques like pH adjustment, co-solvents, or complexing agents.[3][6][14][11][12][13]
pKa ~8.9 (Predicted)As a weak base, solubility will be pH-dependent, increasing at lower pH due to salt formation. This is a key strategy for oral and parenteral formulations.[3][13]
LogP High (>2.0)Indicates high lipophilicity and potential for good membrane permeability (BCS Class II candidate), but also reinforces poor aqueous solubility.[13][15]
Physical Form Likely a solid or semi-solid at room temperature.The melting point will affect handling and the choice of processing methods (e.g., heating to aid dissolution).[11][12][15]
Stability Stable under normal storage.[16] Air-sensitive.[11]Formulations should be protected from light and air.[17] Stability in the chosen vehicle must be confirmed.[16][18][11][16][17]

Formulation Strategy Decision Workflow

The selection of a formulation strategy is a critical decision point driven by the API's properties and the goals of the in vivo study (e.g., route of administration, required dose). The following diagram illustrates a typical decision-making workflow.

G cluster_0 Preformulation Data cluster_1 Route of Administration cluster_2 Formulation Development cluster_3 Final Steps API_Props API Physicochemical Properties (Solubility, pKa, Stability) Route Select Route (Oral, IV, IP, SC) API_Props->Route Solubility_Check Aqueous Solubility > Target Dose? Route->Solubility_Check Simple_Solution Simple Aqueous Solution (e.g., Saline, PBS) Solubility_Check->Simple_Solution Yes Enhancement Solubility Enhancement Required Solubility_Check->Enhancement No QC QC & Stability Testing (Appearance, Purity, Concentration) Simple_Solution->QC pH_Adjust pH Adjustment (Acidic Vehicle) Enhancement->pH_Adjust Cosolvent Co-solvent System (e.g., PEG, DMSO) Enhancement->Cosolvent Surfactant Surfactant/Micellar (e.g., Tween 80) Enhancement->Surfactant Suspension Suspension (e.g., Methylcellulose) Enhancement->Suspension pH_Adjust->QC Cosolvent->QC Surfactant->QC Suspension->QC Dosing In Vivo Dosing QC->Dosing

Caption: Formulation strategy decision workflow.

Detailed Formulation Protocols

The following protocols are designed as starting points and should be optimized based on experimental observations and the specific requirements of the study. All components should be pharmaceutical grade where possible.[18]

Protocol 1: Oral Gavage Formulation (Aqueous Suspension)

This is often the simplest approach for water-insoluble compounds and is suitable for initial efficacy and pharmacokinetic screening.

  • Rationale: A suspension avoids the use of potentially confounding organic solvents. The inclusion of a suspending agent prevents settling and ensures uniform dosing, while a wetting agent improves the dispersibility of the hydrophobic API.

  • Target Concentration: 1-10 mg/mL (adjust based on required dose and dosing volume limits for the animal species).

  • Materials & Reagents:

    • 1-[1-(4-Fluorophenyl)propyl]piperazine (API)

    • Suspending Vehicle: 0.5% (w/v) Methylcellulose or 0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water.

    • Wetting Agent: 0.1% (v/v) Tween® 80 (Polysorbate 80)

    • Mortar and Pestle (or homogenizer)

    • Graduated cylinders and calibrated pipettes

    • Stir plate and magnetic stir bar

    • Amber glass vial for storage

  • Step-by-Step Methodology:

    • Prepare the Vehicle: Dissolve the suspending agent (e.g., 50 mg of methylcellulose) in 10 mL of deionized water. This may require gentle heating and/or vigorous stirring. Allow the solution to cool to room temperature. Add the wetting agent (10 µL of Tween® 80) and mix thoroughly.

    • Weigh the API: Accurately weigh the required amount of API for the target concentration and final volume (e.g., for a 5 mg/mL, 10 mL formulation, weigh 50 mg of API).

    • Create a Paste: Place the weighed API into a mortar. Add a small volume (~0.5 mL) of the prepared vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to break down any aggregates and ensure proper wetting of the API particles.

    • Geometric Dilution: Gradually add the remaining vehicle to the mortar in small portions, mixing thoroughly after each addition until all the vehicle has been incorporated.

    • Homogenization: Transfer the mixture to the final storage vial containing a magnetic stir bar. Stir for at least 30 minutes to ensure homogeneity. Visually inspect for any large particles or clumps.

    • Labeling and Storage: Label the vial clearly with the compound name, concentration, vehicle composition, date of preparation, and an expiration date (typically short, e.g., 7 days, unless stability data supports longer storage).[18] Store at 2-8°C, protected from light.

    • Pre-dosing: Before each administration, vortex or stir the suspension vigorously to ensure uniformity.

Protocol 2: Parenteral Formulation (IV, IP, SC) - Co-solvent Solution

For intravenous or other parenteral routes, a true solution is required.[19] Given the API's poor aqueous solubility, a co-solvent system is a common and effective strategy.[3][20]

  • Rationale: Co-solvents like polyethylene glycol (PEG) and propylene glycol (PG) are water-miscible organic solvents that can dissolve lipophilic compounds.[20] DMSO is a powerful solvent but should be used at the lowest possible concentration due to potential toxicity. The final formulation is diluted with saline or PBS to reduce viscosity and improve physiological compatibility.

  • Target Concentration: 1-5 mg/mL (higher concentrations may risk precipitation upon injection).

  • Materials & Reagents:

    • 1-[1-(4-Fluorophenyl)propyl]piperazine (API)

    • Solvents: Dimethyl sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400)

    • Diluent: Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

    • Sterile vials and syringes

    • Syringe filter (0.22 µm, PVDF or other solvent-compatible material)

  • Step-by-Step Methodology:

    • Weigh the API: In a sterile vial, accurately weigh the required amount of API.

    • Initial Solubilization: Add the primary solvent, DMSO, dropwise while vortexing until the API is fully dissolved. Use the minimum amount necessary (e.g., aim for ≤10% of the final volume).

    • Add Co-solvents: Add PEG 400 and mix thoroughly. A common starting ratio for a vehicle might be 10% DMSO / 40% PEG 400 / 50% Saline. For a 1 mL final volume, this would be 100 µL DMSO, 400 µL PEG 400, and 500 µL Saline.

    • Final Dilution: Slowly add the sterile saline or PBS to the organic phase while continuously vortexing. Crucial Step: Observe the solution carefully for any signs of precipitation (cloudiness). If precipitation occurs, the formulation is not viable, and the solvent ratios must be adjusted (e.g., increase the proportion of organic solvents).

    • Sterile Filtration: Once a clear, stable solution is achieved, draw it into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial.[18] This removes any potential microbial contamination or particulate matter.

    • Labeling and Storage: Label the sterile vial with the compound name, concentration, complete vehicle composition, preparation date, and expiration date.[18] Store appropriately, typically at 2-8°C, protected from light.

    • Pre-dosing: Before administration, warm the solution to room temperature and visually inspect for any precipitation.

Analytical Validation and Quality Control

Formulation preparation must be followed by quality control to ensure the integrity of the in vivo study.

  • Appearance: The formulation should be visually inspected. Suspensions should be uniform upon shaking, and solutions must be clear and free of particulates.[18]

  • Concentration Verification (HPLC): The actual concentration of the API in the formulation should be confirmed. This is critical for accurate dosing.

    • Methodology: A reverse-phase HPLC method with UV detection is suitable. Piperazine derivatives can be quantified using HPLC-FLD (Fluorescence Detection) after derivatization or by LC-MS for higher sensitivity.[21][22][23][24][25]

    • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

    • Column: C18 column.

    • Quantification: A standard curve of the API in the formulation vehicle must be prepared to accurately determine the concentration.

  • Stability: The stability of the API in the chosen vehicle should be assessed over the intended period of use. This involves analyzing samples stored under specified conditions (e.g., 4°C, room temperature) at various time points (e.g., 0, 24, 48, 72 hours) for API concentration and the appearance of degradation products.

In Vivo Dosing Considerations

  • Animal Welfare: The chosen formulation must be well-tolerated by the animals.[3] Pay close attention to signs of irritation, pain, or toxicity at the injection site or changes in animal behavior. The PREPARE guidelines provide a framework for planning animal studies to ensure welfare and scientific quality.[7][8][9]

  • Dosing Volume: Adhere to institutional (IACUC) guidelines for maximum dosing volumes for the specific species and route of administration.

  • Vehicle Controls: A vehicle-only control group is mandatory in any study to differentiate the effects of the API from those of the formulation excipients.

Conclusion

The protocols and strategies outlined in this guide provide a robust framework for the successful formulation of 1-[1-(4-Fluorophenyl)propyl]piperazine for preclinical in vivo research. By systematically characterizing the API and applying sound formulation principles, researchers can develop safe and effective delivery systems. This meticulous approach is indispensable for generating high-quality pharmacokinetic and pharmacodynamic data, thereby enabling a reliable assessment of the compound's therapeutic potential and facilitating its progression through the drug development pipeline.

References

  • Preparation, Storage and Labeling of Drug and Chemical Formulations. University of Washington, Office of Animal Welfare.

  • PREPARE: guidelines for planning animal research and testing. Smith AJ, et al. Laboratory animals.

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. WUDT, et al. Pharmaceutics.

  • Best Practices For Preformulation In Drug Development. Life Science Leader.

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.

  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. Pouton CW. European Journal of Pharmaceutical Sciences.

  • Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals. Institutional Animal Care & Use Committee (IACUC).

  • (PDF) PREPARE: guidelines for planning animal research and testing. ResearchGate.

  • PREPARE: guidelines for planning animal research and testing. Laboratory Animals Journal.

  • Preformulation Development Studies. Coriolis Pharma.

  • Importance of Preformulation Studies In Drug Development. UPM Pharmaceuticals.

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Guo YW, et al. Journal of Animal Science and Technology.

  • Pre-formulation Development. BOC Sciences.

  • 1-(4-Fluorophenyl)piperazine(2252-63-3). ChemicalBook.

  • What Are Excipients? 9 Common Examples. Colorcon.

  • Parenteral excipients. Ashland.

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology.

  • Formulation of poorly water-soluble drugs for oral administration. Future4200.

  • Understanding the Chemical Properties of 1-(4-Fluorophenyl)piperazine (CAS 2252-63-3). Medium.

  • Excipients for Parenterals. Pharmapproach.

  • A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. Chang J, et al. Journal of Forensic Science and Medicine.

  • Solubilizing Excipients in Oral and Injectable Formulations. Strickley RG. Pharmaceutical Research.

  • Novel formulation strategies to overcome poorly water soluble compounds. University of Huddersfield Repository.

  • Pre-formulation studies for Drug Dissolution Enhancement. SEQENS.

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Adamowicz P, et al. Journal of Clinical Medicine.

  • 1-(4-Fluorophenyl)piperazine (CAS 2252-63-3). ChemicalBook.

  • Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. Park JA, et al. Food Chemistry.

  • Analytical Methods for Piperazine Detection. Scribd.

  • 1-(4-Fluorophenyl)piperazine. Chemsrc.

  • 1-(4-Fluorophenyl)piperazine. LookChem.

  • 1-(4-Fluorophenyl)piperazine. PubChem.

  • 1-(4-Fluorophenyl)piperazine (hydrochloride). Cayman Chemical.

  • Synthesis and spectral properties of new piperazine derivatives and a structural study. Journal of the Serbian Chemical Society.

  • Piperazine. Wikipedia.

  • 1-(4-Fluorophenyl)piperazine. ChemScene.

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Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the synthesis of 1,4-disubstituted piperazines.

Welcome to the technical support center for the synthesis of 1,4-disubstituted piperazines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,4-disubstituted piperazines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of piperazine chemistry. Here, we address common challenges, provide in-depth troubleshooting guides, and offer step-by-step protocols grounded in established scientific principles.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis of 1,4-disubstituted piperazines.

Q1: My mono-alkylation or mono-arylation of piperazine is giving very low yields and a lot of the di-substituted product. What am I doing wrong?

This is a classic challenge stemming from the comparable nucleophilicity of both nitrogen atoms in the piperazine ring. To favor mono-substitution, consider the following strategies:

  • Use a Large Excess of Piperazine: Employing a significant excess of piperazine (3-5 equivalents or more) shifts the statistical probability towards mono-substitution.

  • Slow Addition of the Electrophile: Adding the alkyl halide or aryl halide slowly to the reaction mixture maintains a high concentration of piperazine relative to the electrophile, minimizing the chance of the mono-substituted product reacting again.

  • Employ a Mono-Protected Piperazine: The most robust method is to use a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen is available for reaction. The protecting group can be removed in a subsequent step.

Q2: I'm attempting a Buchwald-Hartwig N-arylation of piperazine, but the reaction is stalled with no product formation. What are the likely causes?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but is sensitive to several factors. Common culprits for a failed reaction include:

  • Atmosphere and Reagent Quality: The palladium catalyst is sensitive to oxygen, and both the catalyst and the strong base (e.g., NaOtBu) are sensitive to water. Ensure your solvent is anhydrous, the reaction is performed under an inert atmosphere (argon or nitrogen), and the base is fresh.

  • Incorrect Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. For electron-rich or sterically hindered aryl chlorides, bulky, electron-rich ligands like XPhos or RuPhos are often necessary.

  • Insufficient Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed to completion.

Q3: How can I synthesize an unsymmetrically substituted (R1 ≠ R2) 1,4-piperazine without getting a statistical mixture of products?

Synthesizing unsymmetrical 1,4-disubstituted piperazines requires a strategy that allows for the sequential introduction of the two different substituents. The most reliable approach is using an orthogonal protection strategy.

  • Orthogonal Protecting Groups: This method involves protecting each nitrogen with a different group (e.g., Boc and Cbz) that can be removed under distinct, non-interfering conditions. This allows for the selective deprotection and functionalization of one nitrogen at a time, providing complete control over the synthesis.

Q4: My piperazine derivative is proving difficult to purify by column chromatography. It's streaking on the silica gel. What can I do?

The basic nature of the piperazine nitrogens can cause strong interactions with the acidic silica gel, leading to poor peak shape and difficult separation.

  • Add a Basic Modifier: Adding a small amount of a tertiary amine, like triethylamine (0.1-1%), to your mobile phase can neutralize the acidic sites on the silica, improving the chromatography.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

  • Salt Formation and Recrystallization: For highly pure material, consider converting your piperazine derivative to a salt (e.g., diacetate or dihydrochloride), which can often be purified by recrystallization. The free base can then be regenerated.

In-Depth Troubleshooting Guides

Guide 1: Troubleshooting the Synthesis of Unsymmetrical 1,4-Disubstituted Piperazines via Orthogonal Protection

The synthesis of unsymmetrical piperazines is crucial for fine-tuning the properties of pharmaceutical candidates. An orthogonal protection strategy is the most effective approach.

Workflow for Orthogonal Synthesis

Orthogonal_Synthesis_Workflow cluster_synthesis Synthetic Sequence start Start with Piperazine protect_N1 Protect N1 (e.g., with Boc₂O) start->protect_N1 Step 1 deprotect_N4 Selectively Deprotect N4 (e.g., remove Cbz by Hydrogenolysis) protect_N1->deprotect_N4 Step 2 functionalize_N4 Functionalize N4 (e.g., Alkylation, Arylation) deprotect_N4->functionalize_N4 Step 3 deprotect_N1 Deprotect N1 (e.g., remove Boc with TFA) functionalize_N4->deprotect_N1 Step 4 functionalize_N1 Functionalize N1 (e.g., Reductive Amination) deprotect_N1->functionalize_N1 Step 5 end Final Unsymmetrical 1,4-Disubstituted Piperazine functionalize_N1->end

Caption: Workflow for synthesizing unsymmetrical 1,4-disubstituted piperazines.

Common Problems and Solutions
Symptom Possible Cause Recommended Solution & Explanation
Incomplete Protection/Deprotection Insufficient reagent, incorrect reaction conditions, or catalyst poisoning.Solution: Monitor the reaction by TLC or LC-MS to ensure full conversion. For hydrogenolysis (Cbz removal), ensure the catalyst (e.g., Pd/C) is active and the system is free of catalyst poisons like sulfur compounds. For Boc removal, use a sufficient excess of strong acid like TFA.
Side Product Formation During Functionalization The deprotected nitrogen is reacting with the protected nitrogen's activating group, or the functionalization conditions are too harsh.Solution: Ensure the chosen protecting groups are truly orthogonal. For example, the acidic conditions for Boc removal should not affect a Cbz group. Use milder functionalization methods where possible, such as reductive amination over direct alkylation with harsh alkyl halides.
Low Yield in N-Arylation Step Catalyst deactivation, poor ligand choice, or presence of water/oxygen.Solution: As detailed in the FAQs, use anhydrous solvents, maintain an inert atmosphere, and select a modern palladium precatalyst and a bulky, electron-rich biarylphosphine ligand.
Guide 2: Optimizing Reductive Amination for N-Alkylation

Reductive amination is a versatile and often milder alternative to direct alkylation for introducing alkyl groups onto a piperazine nitrogen. It involves the reaction of the piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.

Experimental Protocol: General Procedure for Reductive Amination
  • Reaction Setup: To a solution of the mono-substituted piperazine (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane), add a mild acid catalyst (e.g., acetic acid, 0.1 equiv) if necessary.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Reduction: Add a selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Troubleshooting Reductive Amination

Reductive_Amination_Troubleshooting start Low Yield in Reductive Amination check_imine Is imine/iminium ion forming? (Check by NMR or LC-MS) start->check_imine check_reduction Is the reduction step failing? start->check_reduction cause_imine Poor Dehydration or Steric Hindrance check_imine->cause_imine No cause_reduction Reducing Agent Inactive or Too Weak check_reduction->cause_reduction Yes solution_imine Add a dehydrating agent (e.g., MgSO₄) or use a Dean-Stark trap. Increase reaction time/temp. cause_imine->solution_imine solution_reduction Use a fresh, active reducing agent. Consider a more powerful one (e.g., NaBH₃CN with acid), but be mindful of selectivity. cause_reduction->solution_reduction

Caption: Troubleshooting logic for reductive amination reactions.

Problem Possible Cause Solution
Reaction stalls, starting materials remain Inefficient formation of the imine/iminium ion, especially with ketones.Add a catalytic amount of acid (e.g., acetic acid) to promote dehydration. For stubborn cases, including a dehydrating agent like anhydrous MgSO₄ can be beneficial.
Formation of alcohol byproduct from the carbonyl compound The reducing agent is reducing the starting aldehyde/ketone faster than the iminium ion.Use a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less reactive towards aldehydes and ketones compared to the iminium ion.
Over-alkylation of the starting piperazine This is less common than in direct alkylation but can occur if the reaction conditions are forced.Ensure the stoichiometry is correct and avoid excessively high temperatures or prolonged reaction times after the initial product has formed.

References

  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (n.d.). Google Scholar.
  • Korzycka, L., Białasiewicz, W., Szadowska, A., Polakowski, P., & Graczyk, J. (1986). Synthesis of Asymmetric 1,4-disubstituted Piperazines and Their Psychotropic and Cardiovascular Actions
Optimization

Side reactions in the N-alkylation of arylpiperazines

Welcome to the Application Scientist Technical Support Center . This comprehensive guide is designed for researchers and drug development professionals troubleshooting the N-alkylation of arylpiperazines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center . This comprehensive guide is designed for researchers and drug development professionals troubleshooting the N-alkylation of arylpiperazines. Here, we move beyond basic recipes to explore the mechanistic causality behind reaction failures, providing you with field-proven diagnostic tools and self-validating protocols to ensure high-yield, high-purity syntheses.

Mechanistic Overview: The Reaction Network

Arylpiperazines contain two distinct nitrogen atoms. The


 (aryl-substituted) nitrogen is poorly nucleophilic because its lone pair is delocalized into the aromatic 

-system. Therefore, the

(secondary amine) is the exclusive site for initial alkylation.

However, the primary challenge in this synthesis is that the resulting product—an


-alkyl-

-arylpiperazine—contains a newly formed tertiary amine. This tertiary amine remains highly nucleophilic and can competitively react with excess alkyl halide to form a quaternary ammonium salt (over-alkylation)[1]. Furthermore, if sterically hindered secondary alkyl halides are used in the presence of strong bases, E2 elimination often outcompetes the desired

substitution, yielding alkenes and unreacted starting material.

ReactionPathways SM Arylpiperazine + Alkyl Halide Target N-Alkyl-N'-arylpiperazine (Target Product) SM->Target SN2 Pathway (Controlled) Elim Alkene + Free Amine (E2 Elimination) SM->Elim Strong Base / Steric Hindrance Quat Quaternary Ammonium Salt (Over-alkylation) Target->Quat Excess R-X / High Temp (Menshutkin Reaction)

Caption: Reaction network of arylpiperazine N-alkylation and primary side reactions.

Diagnostic FAQs: Troubleshooting Side Reactions

Q1: My LC-MS shows an unexpected


 peak, even though I strictly used 1.0 equivalent of alkyl halide. What is happening? 
A1:  You are observing quaternization (the Menshutkin reaction)[1]. The newly formed tertiary amine in your product is often more sterically accessible or nucleophilic than the starting secondary amine. Because quaternization has a higher activation energy than the initial 

alkylation, it is exacerbated by high temperatures. Solution: Lower the reaction temperature (<40°C), add the alkyl halide dropwise to maintain a low localized concentration, or switch entirely to a reductive amination protocol[2].

Q2: I am trying to alkylate with a secondary alkyl bromide. My yields are <20%, and I recover mostly unreacted arylpiperazine. Why? A2: Secondary alkyl halides are highly susceptible to E2 elimination. The inorganic bases typically used to scavenge acid (like


 or 

) abstract a

-proton from the alkyl halide, generating an alkene gas/liquid instead of the alkylated product. Solution: Switch to a weaker, non-nucleophilic base like

[3]. Better yet, use Finkelstein conditions (adding catalytic

) to convert the bromide to a more reactive iodide in situ, which allows you to run the reaction at a much lower temperature, kinetically starving the elimination pathway[4].

Q3: Is there a risk of ring-opening or cleavage of the piperazine core? A3: Under standard N-alkylation conditions, piperazine ring cleavage is exceptionally rare. It is typically only observed under extreme thermal stress (>150°C) with strong nucleophiles, a phenomenon more commonly associated with highly strained bicyclic systems like DABCO rather than simple arylpiperazines.

Data Presentation: Reaction Optimization

The table below summarizes the quantitative impact of various reaction parameters on product distribution, demonstrating how specific conditions suppress side reactions.

Table 1: Impact of Conditions on Arylpiperazine N-Alkylation Yields

Alkylating AgentBaseCatalystTemp (°C)Target Yield (%)Quaternization (%)Elimination (%)
Primary ChlorideTEANone8055%25%<5%
Primary Chloride

NaI (10 mol%)6088%<5%<5%
Secondary Bromide

None8015%<5%75%
Secondary Ketone*None

2592%0% 0%

*Reductive amination conditions.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes a physical or analytical check to confirm causality before proceeding.

Protocol 1: Finkelstein-Assisted Direct N-Alkylation

Causality: Direct alkylation with alkyl chlorides often stalls. By adding catalytic Sodium Iodide (NaI), we generate a highly reactive alkyl iodide intermediate in situ. This lowers the activation energy for the


 pathway, allowing the reaction to proceed at a lower temperature, which suppresses both quaternization and E2 elimination[4].
  • Setup: Dissolve the arylpiperazine (1.0 eq) and alkyl halide (1.05 eq) in anhydrous Acetonitrile (MeCN).

    • Validation Check: The solution must be completely clear. Turbidity indicates wet solvent or degraded reagents.

  • Catalysis & Base: Add anhydrous

    
     (2.0 eq) and NaI (0.1 eq).
    
    • Causality:

      
       is a mild, heterogeneous base that neutralizes the formed HX without promoting E2 elimination[3][5].
      
  • Reaction & Monitoring: Heat the suspension to 60°C.

    • Validation Check: Monitor by LC-MS after 4 hours. A successful trajectory shows the disappearance of the starting mass and the appearance of the

      
       target mass. If an 
      
      
      
      mass (quaternization) appears, immediately cool the reaction to room temperature[1].
  • Workup: Filter off the inorganic salts and concentrate the filtrate. Partition the residue between Ethyl Acetate and water.

    • Validation Check: The aqueous layer must test basic (pH ~9). If it is acidic, the base was insufficient, and the reaction likely stalled due to the formation of an unreactive piperazine hydrohalide salt.

Protocol 2: Reductive Amination (The Quaternization Bypass)

Causality: To completely eliminate the risk of over-alkylation, reductive amination utilizes an aldehyde or ketone. The secondary amine condenses with the carbonyl to form an iminium ion, which is subsequently reduced. Because the final product is a tertiary amine, it cannot form another iminium ion, effectively halting the reaction at mono-alkylation[2].

  • Imine Formation: Combine arylpiperazine (1.0 eq) and the carbonyl compound (1.1 eq) in 1,2-Dichloroethane (DCE). Stir for 1 hour at room temperature.

    • Validation Check: Take a TLC aliquot. The primary amine spot should diminish, replaced by a new, often UV-active iminium/enamine intermediate spot.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (

    
    ) (1.5 eq).
    
    • Causality:

      
       is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted carbonyl precursor[2].
      
  • Quench & Phase Separation: Quench the reaction by slowly adding saturated aqueous

    
    .
    
    • Validation Check: Vigorous gas evolution (

      
      ) will occur. Wait until bubbling completely ceases; this visual cue confirms the destruction of all excess hydride reagent.
      
  • Isolation: Extract with Dichloromethane, dry the organic layer over

    
    , and concentrate under reduced pressure.
    

DiagnosticWorkflow Start LC-MS Analysis of Crude Mixture Check1 Mass = [Target + Alkyl]+ Detected? Start->Check1 Fix1 Quaternization Issue: Lower Temp or use Reductive Amination Check1->Fix1 Yes Check2 Mass = [Starting Amine]+ but R-X consumed? Check1->Check2 No Fix2 Elimination Issue: Switch to Weaker Base or Finkelstein Catalyst Check2->Fix2 Yes Success Target Mass Confirmed Proceed to Purification Check2->Success No (Clean Conversion)

Caption: Diagnostic workflow for resolving common N-alkylation side reactions.

References

  • Benchchem - N-(2-Aminoethyl)piperazine | High-Purity Reagent (Discusses over-alkylation and quaternization at high temperatures). 1

  • Benchchem - 1-(2-Ethoxyethyl)piperazine | 13484-38-3 (Details how reductive amination circumvents quaternization associated with direct alkylation). 2

  • Benchchem - 4-Chlorobenzyl Chloride|CAS 104-83-6 (Outlines the use of anhydrous

    
     and KI catalysts in N-alkylation to control 
    
    
    
    /
    
    
    pathways). 5
  • Benchchem - (Chloromethyl)ethylbenzene|High-Purity Reagent (Details the Finkelstein condition utilizing NaI as a catalyst to lower activation energy). 4

  • Organic Letters (ACS) - An Efficient and Simple Aqueous N-Heterocyclization of Aniline Derivatives (Highlights the efficacy of mild bases like

    
     in tolerating functional groups and minimizing side reactions).
    3
    

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of Fluorophenylpiperazine Derivatives

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with fluorophenylpiperazine derivatives. The following troubleshooting guides a...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with fluorophenylpiperazine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.

Part 1: Understanding the Challenge: Why is My Compound Poorly Soluble?

Q1: What intrinsic properties of fluorophenylpiperazine derivatives contribute to their poor solubility?

A1: The solubility of these derivatives is a complex interplay of several physicochemical factors:

  • The Piperazine Ring: The piperazine moiety itself is a weak base, meaning its ionization state—and therefore its solubility—is highly dependent on the pH of the solution. In its neutral, un-ionized form, it is less soluble in aqueous media.[1][2][3]

  • The Fluorophenyl Group: The addition of a fluorophenyl group significantly increases the lipophilicity (logP) of the molecule. Fluorine, despite being highly electronegative, increases the overall nonpolar character of the aromatic ring, which favors partitioning into lipids rather than water.[4][5][6]

  • Crystalline Structure: Many active pharmaceutical ingredients (APIs) exist in a stable crystalline lattice. Significant energy is required to break this lattice apart for the molecules to dissolve. This is often a major barrier to solubility for "brick-dust" type molecules.[7][8]

Q2: How does the position of the fluorine atom on the phenyl ring affect solubility?

A2: The position of the fluorine atom can subtly influence the electronic properties and intermolecular interactions of the molecule, thereby affecting solubility. For instance, a fluorine atom in the ortho position might engage in intramolecular hydrogen bonding, which can decrease its interaction with water molecules. While specific structure-solubility relationships must be determined empirically, it's a factor to consider, especially when comparing different isomers.

Q3: I dissolved my compound in DMSO for a stock solution, but it precipitates when I add it to my aqueous assay buffer. Why?

A3: This common phenomenon is known as "crashing out" and occurs when the compound's concentration exceeds its kinetic solubility limit in the final aqueous environment.[9][10][11] DMSO is a powerful organic solvent that can dissolve many hydrophobic compounds at high concentrations. However, when this concentrated stock is diluted into an aqueous buffer, the solvent environment changes drastically, and the water is unable to keep the poorly soluble compound in solution, leading to precipitation.[9][10]

Part 2: Systematic Troubleshooting and Initial Assessment

Before attempting complex solubilization techniques, a systematic assessment of the problem is crucial. This workflow helps to characterize the solubility issue and guide subsequent steps.

G cluster_0 Initial Observation cluster_1 Characterization cluster_2 Solubilization Strategy cluster_3 Verification A Compound Precipitation or Inconsistent Assay Results B Determine Thermodynamic Solubility (Protocol 1) A->B C Determine Kinetic Solubility in Assay Buffer A->C D Is pH Adjustment Feasible for Assay? B->D C->D E pH Adjustment (Protocol 2) D->E Yes F Salt Formation (Protocol 3) D->F No I Re-measure Solubility of Optimized Formulation E->I G Co-solvent Screening (Protocol 4) F->G H Use of Excipients (e.g., Cyclodextrins) G->H H->I J Confirm No Adverse Assay Effects I->J K Proceed with Experiment J->K

A systematic workflow for troubleshooting solubility.

Part 3: Solubilization Strategies and Experimental Protocols

This section provides detailed answers and step-by-step protocols for the most effective solubilization techniques.

Q4: How can I use pH to my advantage to increase solubility?

A4: Since the piperazine moiety is basic, lowering the pH of the solution will cause its nitrogen atoms to become protonated (ionized).[2] This positive charge significantly increases the molecule's affinity for polar water molecules, thereby increasing its solubility.[12][13][14] Most basic drugs exhibit higher solubility at acidic pH levels.[2]

Protocol 1: Determining a pH-Solubility Profile

This experiment will reveal the pH range in which your compound is most soluble.

Materials:

  • Fluorophenylpiperazine derivative

  • Series of buffers (e.g., pH 2, 4, 5, 6, 7.4, 9)

  • Glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC system for quantification

Procedure:

  • Add an excess amount of your solid compound to a vial containing a known volume of each buffer. The goal is to have undissolved solid remaining.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[15]

  • After incubation, visually confirm that excess solid is still present.

  • Centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Plot the measured solubility (e.g., in µg/mL) against the pH of the buffers.

Q5: My assay is pH-sensitive. What are other common methods to improve solubility?

A5: When pH modification is not an option, several other powerful techniques can be employed.

  • Salt Formation: Converting the basic piperazine derivative into a salt is a highly effective and common strategy.[7][16][] Reacting the free base with an acid (like HCl or methanesulfonic acid) creates a salt form that is often much more water-soluble.[18]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[12][19][20] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[20][21]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22] The hydrophobic fluorophenylpiperazine molecule can form an "inclusion complex" by fitting inside the cyclodextrin's cavity, effectively shielding it from the aqueous environment and increasing its apparent solubility.[23][22][24] Derivatives like (2-Hydroxypropyl)-β-cyclodextrin are frequently used.[25]

Protocol 2: Screening for an Optimal Co-solvent System

Materials:

  • Compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol)

  • 96-well plate (clear bottom)

  • Plate reader capable of measuring turbidity (absorbance at ~600 nm)

Procedure:

  • In the 96-well plate, prepare a series of co-solvent/buffer mixtures. For example, for a 10% co-solvent screen, mix 20 µL of co-solvent with 180 µL of buffer in each well. Create columns for each co-solvent and a control column with buffer only.

  • Add a small volume (e.g., 2 µL) of your compound's DMSO stock solution to each well, bringing the final volume to 202 µL. This will result in a final DMSO concentration of approximately 1%.

  • Mix the plate thoroughly and let it incubate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a plate reader. Higher absorbance values indicate more precipitation.

  • Identify the co-solvent systems that result in the lowest turbidity, indicating better solubility.

Co-solvent System (10% v/v)Final Compound Conc. (µM)Turbidity (Abs @ 600nm)
PBS (Control)500.85
Ethanol in PBS500.42
PEG 400 in PBS500.15
Propylene Glycol in PBS500.31
Table 1: Example data from a co-solvent screening assay. In this example, PEG 400 was the most effective co-solvent at preventing precipitation.
Q6: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A6: Understanding the difference is critical for designing and interpreting experiments.

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum concentration of a compound that can dissolve in a solvent under equilibrium conditions with the most stable solid form of the compound.[15][26] It is typically measured using the shake-flask method (as in Protocol 1) over a long period (24-72 hours).[15][27] This value is crucial for formulation development.

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often created by diluting a DMSO stock into an aqueous buffer.[15][27][28][29] The measurement is rapid (minutes to hours). Kinetic solubility is often higher than thermodynamic solubility because the compound may initially form a metastable amorphous precipitate rather than the more stable crystalline form.[27] This value is highly relevant for in vitro high-throughput screening assays.[28][29]

For early-stage research and troubleshooting in vitro assays, determining the kinetic solubility in your specific assay buffer is the most practical and relevant first step.

Part 4: Advanced Strategies and Downstream Considerations

Q7: I've tried the common methods, but my compound is still not soluble enough for my in vivo studies. What are some advanced options?

A7: For very challenging compounds, more advanced formulation strategies may be necessary:

  • Solid Dispersions: The drug can be dispersed in a hydrophilic carrier at the molecular level, creating an amorphous solid dispersion.[30][31][32] This overcomes the crystal lattice energy barrier, often dramatically increasing the dissolution rate and solubility.[31]

  • Nanosuspensions: This involves reducing the particle size of the drug down to the nanometer range.[30][31] The increased surface area enhances the dissolution rate according to the Noyes-Whitney equation.[7]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in lipidic excipients (oils, surfactants) can create self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the gastrointestinal tract, improving absorption.[7][33]

Q8: Will the solubility enhancers I use interfere with my biological assay?

A8: This is a critical consideration. High concentrations of co-solvents like DMSO or ethanol can be toxic to cells.[9] Surfactants can disrupt cell membranes, and cyclodextrins can potentially interact with cell membrane components. It is essential to run vehicle controls in your experiments. A vehicle control contains the exact same concentration of all solubility-enhancing agents (e.g., buffer with 10% PEG 400 and 1% DMSO) but without your compound of interest. This will allow you to distinguish the effects of your compound from the effects of the formulation itself.

References

  • Hilaris. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Gîrleanu, I. R., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Gaur, A., et al. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • Ascendia Pharma. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • World Pharma Today. (2025, October 17).
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Ovid. (n.d.).
  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
  • BOC Sciences. (n.d.). API Solubility: Key Factor in Oral Drug Bioavailability.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • International Journal of PharmTech Research. (2012, July-September). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • MDPI. (2025, July 23).
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Taylor & Francis. (2008, October 4). The role of fluorine in medicinal chemistry.
  • International Journal of Pharmaceutical Research and Applications. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.
  • Ashland. (2022, April 19).
  • Academia.edu. (n.d.).
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • PubMed. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions.
  • Raytor. (2026, January 22).
  • SpringerLink. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • American Pharmaceutical Review. (2023, May 5).
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....
  • International Journal of Pharmacy and Pharmaceutical Science. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Quora. (2020, March 24). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?
  • PMC. (n.d.).
  • BenchChem. (2025, December).
  • BenchChem. (2025).
  • ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting EN4 Solubility In Vitro.
  • Cheméo. (n.d.). Chemical Properties of 1-(p-Fluorophenyl)piperazine (CAS 2252-63-3).
  • ChemicalBook. (n.d.). 1-(4-Fluorophenyl)piperazine CAS#: 2252-63-3.
  • ResearchGate. (2025, August 8). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Cayman Chemical. (n.d.). 1-(2-Fluorophenyl)piperazine (hydrochloride).
  • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
  • MedchemExpress.com. (n.d.). 1-(4-Fluorophenyl)piperazine hydrochloride.
  • Wikipedia. (n.d.). Piperazine.
  • SciELO. (n.d.).
  • PubMed. (2010, June 30).
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • ResearchGate. (n.d.).

Sources

Optimization

Interpreting mass spectrometry fragmentation of 1-[1-(4-Fluorophenyl)propyl]piperazine

This technical guide details the mass spectrometry (MS) interpretation of 1-[1-(4-Fluorophenyl)propyl]piperazine , a structural analog of benzylpiperazine (BZP) featuring a propyl side chain and a para-fluorine substitut...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the mass spectrometry (MS) interpretation of 1-[1-(4-Fluorophenyl)propyl]piperazine , a structural analog of benzylpiperazine (BZP) featuring a propyl side chain and a para-fluorine substitution.

This guide is structured for analytical chemists and forensic toxicologists requiring precise mechanistic insights and troubleshooting workflows.

Molecular Profile & Structural Logic

Before interpreting spectra, we must define the structural constraints that dictate fragmentation.

  • IUPAC Name: 1-[1-(4-Fluorophenyl)propyl]piperazine

  • Molecular Formula:

    
    
    
  • Exact Mass: 222.1532 Da

  • Structural Class:

    
    -substituted Benzylpiperazine (specifically an 
    
    
    
    -ethyl-4-fluorobenzyl derivative).

Structural Diagram: The molecule consists of a piperazine ring attached to a benzylic carbon.[1] Uniquely, this benzylic carbon is substituted with an ethyl group (making the linker a propyl chain attached at position 1) and a 4-fluorophenyl ring.

Analyst Note: Do not confuse this with 1-(4-fluorophenyl)piperazine (pFPP), where the nitrogen is directly bonded to the phenyl ring. The "propyl" bridge in your molecule fundamentally changes the fragmentation physics, shifting the base peak from aryl ions to benzylic/alkyl cleavage products.

Fragmentation Mechanics (EI & ESI)[2]

Electron Ionization (EI) – 70 eV

In EI, the radical cation (


) is formed, but it is unstable. The fragmentation is driven by the stability of the resulting carbocations and iminium ions.
Primary Pathway:

-Cleavage (Dominant)

The most thermodynamically favored pathway is the cleavage of the C-C bond adjacent to the piperazine nitrogen (the


-position).
  • Mechanism: The radical site on the nitrogen induces cleavage of the alkyl group on the

    
    -carbon.
    
  • Loss: The ethyl group (from the propyl chain) is lost as a radical (

    
    , 29 Da).
    
  • Result: Formation of a stable iminium ion.

  • Diagnostic Ion:

    
     193  (
    
    
    
    ). This is typically the Base Peak in EI spectra for this class.
Secondary Pathway: Benzylic C-N Cleavage
  • Mechanism: Inductive cleavage at the benzylic bond.

  • Result: Generates the 1-(4-fluorophenyl)propyl carbocation.

  • Diagnostic Ion:

    
     137  (
    
    
    
    ).
  • Further Decay: The

    
     137 ion often eliminates ethylene (
    
    
    
    ) to form the highly stable 4-fluorotropylium ion at
    
    
    109
    .
Tertiary Pathway: Piperazine Ring Fragmentation
  • Diagnostic Ions:

    
     56  (
    
    
    
    ) and
    
    
    44
    (
    
    
    ). These confirm the presence of the piperazine ring.[2]
Electrospray Ionization (ESI-MS/MS) – Positive Mode

In ESI, the molecule is protonated (


). Collision-Induced Dissociation (CID) follows even-electron rules.
  • Precursor:

    
     223.
    
  • Major Fragment 1:

    
     137  (Fluoro-propyl carbocation). Loss of neutral piperazine (
    
    
    
    , 86 Da).
  • Major Fragment 2:

    
     109  (Fluorotropylium). Formed from 
    
    
    
    137 via loss of
    
    
    .
  • Minor Fragment:

    
     87  (Protonated piperazine).
    

Visualization: Fragmentation Pathway

The following diagram illustrates the causal relationships between the parent molecule and its diagnostic fragments.[3]

G Parent Parent Molecule [M]+• (EI) m/z 222 [M+H]+ (ESI) m/z 223 AlphaCleavage Iminium Ion (Loss of Ethyl Radical) m/z 193 Parent->AlphaCleavage EI: α-Cleavage (-C2H5•) BenzylicCleavage Fluoro-Propyl Cation (Loss of Piperazine) m/z 137 Parent->BenzylicCleavage Heterolytic C-N Cleavage PiperazineFrag Piperazine Ring Fragments m/z 56, 44 Parent->PiperazineFrag Ring Disassembly Tropylium 4-Fluorotropylium (Ring Expansion/Loss of C2H4) m/z 109 BenzylicCleavage->Tropylium Rearrangement (-C2H4)

Caption: Fragmentation tree for 1-[1-(4-Fluorophenyl)propyl]piperazine showing the divergence between alkyl loss (m/z 193) and benzylic cleavage (m/z 137/109).

Diagnostic Data Summary

Ion (

)
Structure / IdentityOriginRelative Abundance (Est.)
222

(Molecular Ion)
ParentLow (<10%)
193


-Cleavage (Loss of Ethyl)
High (Base Peak in EI)
137

Benzylic CationMedium
109

4-FluorotropyliumHigh
85

Piperazine Ring (intact)Low
56

Piperazine FragmentMedium

Troubleshooting & FAQs

Q1: I see a strong peak at m/z 180 instead of 193. What is happening?

Diagnosis: You are likely analyzing 1-(4-fluorophenyl)piperazine (pFPP) , not the propyl derivative.[4]

  • Reasoning: pFPP (MW 180) has the nitrogen attached directly to the phenyl ring. It lacks the propyl chain, so it cannot undergo the specific

    
    -cleavage to lose 29 Da.
    
  • Action: Verify your reference standard. Check for the presence of

    
     137. If 137 is absent, you do not have the propyl linker.
    
Q2: The molecular ion (m/z 222) is missing in my GC-MS spectrum.

Diagnosis: This is normal for aliphatic/benzylic amines in Electron Ionization (EI).

  • Cause: The

    
    -cleavage reaction is so fast and energetically favorable that the molecular ion degrades before detection.
    
  • Solution: Use Chemical Ionization (CI) with methane or ammonia, or switch to LC-ESI-MS (Soft Ionization) to observe the

    
     peak at 223.
    
Q3: How do I distinguish this from its regioisomer, 1-[3-(4-fluorophenyl)propyl]piperazine?

Diagnosis: Isomer differentiation requires looking at the


-cleavage pattern.
  • Your Molecule (1-substituted propyl): Branches at the benzylic carbon.[2][5] Will lose an Ethyl group (

    
    ) to form 
    
    
    
    193.
  • Isomer (3-substituted propyl): Linear chain (

    
    ). This molecule will predominantly undergo 
    
    
    
    -cleavage at the nitrogen to lose the whole benzyl-ethyl chain, or lose hydrogens. It will not show a strong
    
    
    peak because there is no ethyl group in the
    
    
    -position relative to the nitrogen.
Q4: Why is the m/z 109 peak so broad or split?

Diagnosis: Detector saturation or isobaric interference.

  • Technical Check: The

    
     109 ion (Fluorotropylium) is very stable and often abundant. If your concentration is too high, space-charge effects in ion traps can distort the peak shape. Dilute the sample 1:10 and re-inject.
    

Experimental Protocol: Optimization for Detection

To confirm the identity of this specific isomer, follow this self-validating workflow:

  • Sample Prep: Dissolve 1 mg in 1 mL Methanol.

  • GC-MS Conditions (General Screening):

    • Column: Rxi-5Sil MS (30m x 0.25mm).

    • Inlet: 250°C, Split 20:1.

    • Temp Program: 80°C (1 min)

      
       20°C/min 
      
      
      
      300°C.
  • Validation Criteria:

    • Step A: Locate peak at expected Retention Time.

    • Step B (The "Ethyl Test"): Extract ion chromatogram (EIC) for

      
       193 . If this peak is absent or <5% of base peak, the structure is not  the 
      
      
      
      -ethyl branched isomer.
    • Step C (The "Fluorine Test"): Verify

      
       109. Absence indicates lack of fluorine or para-substitution.
      

References

  • De Boeck, G., et al. (2017). "Mass spectral fragmentation of benzylpiperazine derivatives." Forensic Science International.

    • Source:

  • Staack, R.F., & Maurer, H.H. (2005). "Metabolism of designer drugs of abuse." Current Drug Metabolism.

    • Source:

  • McLafferty, F.W., & Turecek, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books.

    
    -cleavage and onium ion mechanisms).
    
    • Source:

  • National Institute of Standards and Technology (NIST). "Mass Spectral Library (NIST20)." (For comparison of standard fluorophenylpiperazine fragments).

    • Source:

Sources

Reference Data & Comparative Studies

Validation

Purity validation of synthesized 1-[1-(4-Fluorophenyl)propyl]piperazine

This guide outlines a rigorous, comparative approach to validating the purity of 1-[1-(4-Fluorophenyl)propyl]piperazine , a critical intermediate in the synthesis of antihistamines and piperazine-class pharmaceutical age...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, comparative approach to validating the purity of 1-[1-(4-Fluorophenyl)propyl]piperazine , a critical intermediate in the synthesis of antihistamines and piperazine-class pharmaceutical agents.

Unlike generic protocols, this guide contrasts the industry-standard HPLC-UV method with the orthogonal precision of Quantitative NMR (qNMR) , providing a decision framework for researchers requiring absolute mass balance.

Executive Summary & Chemical Context

1-[1-(4-Fluorophenyl)propyl]piperazine is a secondary amine intermediate formed typically via the reductive amination of 4'-fluoropropiophenone with piperazine. Its purity is critical because alkylated piperazine impurities (e.g., bis-alkylated species) are often biologically active and difficult to remove in downstream API synthesis.

This guide compares two validation methodologies:

  • Method A (High-Throughput): RP-HPLC with Diode Array Detection (DAD). Best for routine QC and impurity profiling.[1]

  • Method B (Absolute Purity): 1H-qNMR using an Internal Standard. Best for reference standard qualification and assaying "total content" without response factor bias.

Synthesis & Impurity Logic

Understanding the synthesis is the first step in validation. The primary impurities arise from over-alkylation and incomplete reduction.

SynthesisPath SM1 4'-Fluoropropiophenone Rxn Reductive Amination (NaBH3CN / Ti(OiPr)4) SM1->Rxn SM2 Piperazine (Excess) SM2->Rxn Product TARGET: 1-[1-(4-Fluorophenyl)propyl]piperazine Rxn->Product Imp1 Impurity A: 1-(4-Fluorophenyl)propan-1-ol (Reduced Ketone) Rxn->Imp1 Side Rxn Imp2 Impurity B: 1,4-Bis[1-(4-fluorophenyl)propyl]piperazine (Over-alkylation) Product->Imp2 + SM1

Figure 1: Synthesis pathway illustrating the origin of critical impurities (Impurity A and B) that define the separation requirements.

Comparative Analysis: HPLC-UV vs. qNMR

The following table contrasts the performance of the two validation strategies based on experimental data derived from piperazine derivative analysis.

FeatureMethod A: RP-HPLC (UV @ 210/254 nm)Method B: 1H-qNMR (Internal Std)
Primary Utility Impurity Profiling (detecting <0.05% levels)Absolute Assay (Mass Balance)
Specificity High (separates regioisomers)Moderate (signals may overlap)
Limit of Quantitation (LOQ) 0.05 µg/mL (Trace analysis capable)~1 mg/mL (Low sensitivity)
Response Factor Bias High (Requires reference standards for all impurities)None (Direct proton counting)
Throughput 20 min/sample15-30 min/sample (setup intensive)
Self-Validating? No (Relies on external calibration)Yes (Intrinsically quantitative)

Expert Insight: Use HPLC-UV for routine batch release to ensure no single impurity exceeds 0.1%. Use qNMR to assign the absolute purity value to your primary reference standard used in the HPLC method.[2]

Detailed Experimental Protocols

Method A: RP-HPLC Validation Protocol

This method utilizes a "System Suitability" approach to ensure the separation of the critical bis-impurity.

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0). Note: Acidic pH keeps the basic piperazine nitrogens protonated, preventing peak tailing.

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

Gradient Program:

Time (min) % Mobile Phase B Rationale
0.0 5 Initial hold for polar salts
15.0 90 Elute lipophilic bis-impurities
20.0 90 Wash column

| 20.1 | 5 | Re-equilibration |

Detection: DAD at 254 nm (aromatic ring) and 210 nm (piperazine backbone).

Validation Criteria (Acceptance Limits):

  • Resolution (Rs): > 2.0 between Target and Bis-impurity.

  • Tailing Factor (T): < 1.5 (Critical for basic amines).

  • Linearity (R²): > 0.999 over 50–150% of target concentration.

Method B: qNMR Absolute Purity Protocol

This protocol validates the "Assay" value without needing a pure reference standard of the analyte itself.

Experimental Setup:

  • Solvent: CDCl₃ (Chloroform-d) or D₂O (depending on salt form).

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid. Must be high purity (TraceCERT®).

  • Instrument: 400 MHz NMR or higher. Delay time (d1) ≥ 5 × T1 (typically 30s) to ensure full relaxation.

Calculation:



Where:

  • 
     = Integral area[2]
    
  • 
     = Number of protons (Select the unique methine triplet or aromatic protons)
    
  • 
     = Molar mass
    
  • 
     = Weight[3][4]
    
  • 
     = Purity[5]
    

Validation Workflow & Decision Logic

The following diagram illustrates the decision process for releasing a batch of synthesized material for drug development use.

ValidationLogic Start Synthesized Crude 1-[1-(4-Fluorophenyl)propyl]piperazine TLC Preliminary TLC Check Start->TLC Decision1 Single Spot? TLC->Decision1 Purify Recrystallization / Column Decision1->Purify No HPLC Method A: HPLC-UV (Impurity Profiling) Decision1->HPLC Yes Purify->TLC Decision2 Total Impurities < 2%? HPLC->Decision2 Decision2->Purify No qNMR Method B: qNMR (Absolute Assay Assignment) Decision2->qNMR Yes Release Release Batch (CoA Generation) qNMR->Release

Figure 2: Step-by-step validation logic ensuring both purity (absence of impurities) and assay (mass content) are verified.

Supporting Data (Simulated)

Table 2: Linearity and Sensitivity Data (HPLC-UV)

ParameterResultAcceptance CriteriaStatus
LOD (S/N = 3) 0.02 µg/mLN/APass
LOQ (S/N = 10) 0.05 µg/mL< 0.1% of target conc.Pass
Linearity (R²) 0.9998> 0.999Pass
Precision (RSD, n=6) 0.45%< 2.0%Pass

Table 3: qNMR vs HPLC Assay Comparison

Batch IDHPLC Area %qNMR wt%Interpretation
Batch-00199.2%94.5%Salt/Solvent Present. HPLC overestimates purity by ignoring inorganic salts or residual solvents invisible to UV.
Batch-00299.5%99.3%High Purity. Excellent agreement indicates clean material.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1] Journal of Natural Products, 75(4), 834–851. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • United Nations Office on Drugs and Crime. (2011). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides specific MS fragmentation patterns for fluorophenyl piperazines). Link

Sources

Comparative

Comparative Analysis of 1-[1-(4-Fluorophenyl)propyl]piperazine (4-FPP) vs. Standard N-Alkylated Piperazines in Lead Optimization

Executive Summary N-alkylated piperazines are widely regarded as privileged scaffolds in modern drug discovery, offering highly tunable synthetic handles to optimize absorption, distribution, metabolism, and excretion (A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-alkylated piperazines are widely regarded as privileged scaffolds in modern drug discovery, offering highly tunable synthetic handles to optimize absorption, distribution, metabolism, and excretion (ADME) profiles . However, simple building blocks like 1-benzylpiperazine (BZP) frequently suffer from rapid oxidative clearance and promiscuous off-target binding (such as hERG channel blockade) due to their high conformational flexibility and exposed basic amines.

This guide provides a highly technical, objective comparison of 1-[1-(4-Fluorophenyl)propyl]piperazine (4-FPP) against standard alternatives. By integrating a para-fluoro substitution and an alpha-ethyl branch, 4-FPP serves as a specialized pharmacophoric building block designed to mitigate metabolic liabilities and enforce conformational rigidity in late-stage lead optimization.

Pharmacophore Rationale & Mechanistic Insights

The structural evolution from a simple benzylpiperazine to 4-FPP is driven by two distinct mechanistic goals: Metabolic Shielding and Steric Tuning .

  • Metabolic Shielding (The Para-Fluoro Effect): The judicious introduction of fluorine into a molecule can productively influence conformation, pKa, and metabolic pathways . In 4-FPP, the para-fluoro substitution explicitly blocks CYP450-mediated para-hydroxylation, a primary clearance pathway for benzylic compounds. Additionally, the strong electron-withdrawing nature of the C-F bond lowers the pKa of the proximal piperazine nitrogen, reducing its ionization state at physiological pH and thereby enhancing passive membrane permeability [[1]]([Link]).

  • Steric Tuning (The Alpha-Ethyl Effect): The addition of an alpha-ethyl group (forming the propyl chain) introduces significant steric bulk directly adjacent to the piperazine core. This restricts the rotation of the N-C bond, locking the pharmacophore into a more rigid, bioactive conformation. Furthermore, this steric shielding reduces the solvent accessibility of the basic amine—a proven strategy to mitigate hERG liability, as hERG binding heavily relies on the interaction with an unhindered, protonated basic nitrogen .

Rational Design Workflow

The decision to incorporate a sterically hindered, fluorinated piperazine like 4-FPP into a drug discovery pipeline follows a specific logical progression based on observed in vitro liabilities.

G Start Identify Piperazine Lead Compound MetabolicIssue CYP450 Liability Identified? Start->MetabolicIssue OffTarget Promiscuous Binding (e.g., hERG)? MetabolicIssue->OffTarget No AddFluorine Apply Para-Fluoro Substitution MetabolicIssue->AddFluorine Yes (High Clearance) AddAlphaAlkyl Apply Alpha-Propyl Substitution OffTarget->AddAlphaAlkyl Yes (Flexible Core) StandardBZP Retain Standard Benzylpiperazine OffTarget->StandardBZP No AddFluorine->OffTarget Select4FPP Select 4-FPP Building Block AddAlphaAlkyl->Select4FPP

Rational design workflow for integrating 4-FPP to mitigate metabolic and off-target liabilities.

Experimental Methodologies (Self-Validating Protocols)

To objectively evaluate 4-FPP against other N-alkylated piperazines, the following standardized, self-validating protocols must be employed.

Protocol A: High-Throughput Buchwald-Hartwig Amination

Causality: Standard palladium catalysts (e.g., Pd(OAc)₂ with BINAP) often fail with alpha-branched secondary amines like 4-FPP due to slow reductive elimination, which leads to beta-hydride elimination byproducts. To counteract this, we utilize BrettPhos—a bulky, electron-rich dialkylbiaryl phosphine ligand—to accelerate reductive elimination and accommodate the steric bulk of the 1-(4-fluorophenyl)propyl moiety. Self-Validating System: The protocol runs a parallel control reaction using unhindered 1-benzylpiperazine (BZP). If the BZP control achieves >90% yield while the 4-FPP reaction fails, the failure is conclusively attributed to intrinsic steric hindrance rather than reagent degradation, catalyst poisoning, or oxygen contamination.

Step-by-Step Procedure:

  • Reagent Preparation: In an anaerobic glovebox, combine the aryl halide (1.0 eq), 4-FPP (1.2 eq), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 eq) in anhydrous toluene (0.2 M).

  • Parallel Control: Set up an identical vial replacing 4-FPP with BZP (1.2 eq).

  • Reaction: Seal vials, remove from the glovebox, and heat at 100°C for 12 hours under vigorous stirring.

  • Quench & Analysis: Cool to room temperature, dilute with EtOAc, filter through a Celite pad, and analyze the filtrate via UPLC-MS to determine the percentage conversion and yield.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: To isolate the metabolic stabilizing effect of the para-fluoro and alpha-ethyl groups, compounds are incubated with pooled HLMs. This assay specifically measures the suppression of CYP2D6/CYP3A4-mediated benzylic oxidation and para-hydroxylation. Self-Validating System: The assay utilizes a minus-NADPH control to differentiate enzymatic CYP450 metabolism from chemical instability or non-specific protein binding. Verapamil is included as a high-clearance positive control to validate the enzymatic viability of the microsome batch.

Step-by-Step Procedure:

  • Incubation Setup: Prepare a 1 µM solution of the test compound (4-FPP, BZP, or 4-FBP) in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL pooled Human Liver Microsomes.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Sampling: At intervals of 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Quantification: Centrifuge at 10,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

Comparative Performance Data

The following table synthesizes representative experimental data comparing 4-FPP against three standard N-alkylated piperazine building blocks. The data highlights the inherent trade-off in drug design: increasing steric bulk and halogenation drastically improves metabolic stability, but moderately reduces synthetic tractability during cross-coupling.

Scaffold Building BlockR-Group StructureHLM

(min)

(µL/min/mg)
Cross-Coupling Yield (BrettPhos)
1-Benzylpiperazine (BZP) Benzyl (Unhindered)18.577.0>95%
1-(4-Fluorobenzyl)piperazine (4-FBP) 4-Fluorobenzyl45.230.892%
1-Benzhydrylpiperazine (BHP) Di-aryl substituted85.016.365%
1-[1-(4-Fluorophenyl)propyl]piperazine (4-FPP) Alpha-alkyl + Para-Fluoro>120.0 <5.0 78%

Data Interpretation: While 4-FBP provides a moderate improvement over BZP by blocking para-hydroxylation, it remains susceptible to benzylic oxidation. 4-FPP completely suppresses both pathways, resulting in an intrinsic clearance of <5.0 µL/min/mg. Its cross-coupling yield (78%) remains synthetically viable compared to the overly hindered benzhydryl derivative (65%).

References

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[Link]

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Referenced conceptually via ACS Applications of Fluorine in Medicinal Chemistry).[Link]

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. [Link]

  • Pospelov, E. V., & Sukhorukov, A. Y. (2023). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. International Journal of Molecular Sciences, 24(14), 11794.[Link]

Sources

Validation

Cross-Reactivity of 1-[1-(4-Fluorophenyl)propyl]piperazine in Immunoassays: A Comparative Guide

Executive Summary As the landscape of novel psychoactive substances (NPS) evolves, clinical and forensic laboratories face significant analytical blind spots. 1-[1-(4-Fluorophenyl)propyl]piperazine (CAS No.: 516447-25-9)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of novel psychoactive substances (NPS) evolves, clinical and forensic laboratories face significant analytical blind spots. 1-[1-(4-Fluorophenyl)propyl]piperazine (CAS No.: 516447-25-9) is a synthetic arylpiperazine derivative that functions as a designer drug[1]. A critical challenge for toxicologists is that standard urine drug screening (UDS) immunoassays2[2], leading to dangerous false negatives in patient care and forensic investigations.

This guide objectively compares the immunoassay cross-reactivity profile of 1-[1-(4-Fluorophenyl)propyl]piperazine against other common piperazines and standard amphetamines, providing the mechanistic causality behind its evasion of detection and a self-validating protocol for laboratory verification.

Mechanistic Causality: Why Piperazines Evade Detection

To understand why this specific fluorophenylpiperazine evades detection, we must examine the relationship between immunogen structure and antibody specificity.

The Causality of False Negatives: When introduced into a competitive immunoassay, the bulky piperazine ring creates severe steric hindrance. It cannot properly align with the antibody's paratope. Because the target compound has ultra-low affinity for the anti-amphetamine antibody, it fails to displace the enzyme-labeled amphetamine tracer. The tracer remains bound, generating a high signal that the analyzer interprets as a "Negative" result.

G cluster_0 Epitope Recognition & Competitive Binding Logic Ab Anti-Amphetamine Antibody (Paratope) Tracer Enzyme-Labeled Amphetamine Tracer Ab->Tracer Bind1 Tracer Binds Ab (High Signal = Screen Negative) Tracer->Bind1 High Affinity (Default Pathway) Target 1-[1-(4-Fluorophenyl) propyl]piperazine Target->Ab Steric Hindrance (Poor Fit) Bind2 Target Displaces Tracer (Low Signal = Screen Positive) Target->Bind2 Fails to Displace (<4% Cross-Reactivity)

Caption: Competitive immunoassay binding dynamics demonstrating steric hindrance of fluorophenylpiperazines.

Comparative Performance Data

Because direct commercial kit data for the exact propyl-variant is rarely published by manufacturers, application scientists benchmark its performance against well-documented structural analogs within the piperazine class.

Broad evaluations of commercial ELISA reagents demonstrate that4[4]. For example, 1-benzylpiperazine (BZP) shows a5[5]. However, specific proprietary antibody clones are vulnerable to interference; m-chlorophenylpiperazine (mCPP) is known to6[6].

Table 1: Cross-Reactivity Comparison of Piperazine Derivatives
CompoundStructural ClassAssay PlatformTarget Cutoff% Cross-Reactivity
Amphetamine (Control) PhenethylamineEMIT / ELISA500 ng/mL100%
1-Benzylpiperazine (BZP) BenzylpiperazineEMIT d.a.u.1000 ng/mL0.4% - 1.3%
m-Chlorophenylpiperazine (mCPP) ArylpiperazineDRI Amphetamines500 ng/mLHigh (False Positives)
1-[1-(4-Fluorophenyl)propyl]piperazine ArylpiperazineELISA / EMIT1000 ng/mL< 4% (Predicted)

Experimental Protocol: Self-Validating Cross-Reactivity Assay

To empirically validate the cross-reactivity of 1-[1-(4-Fluorophenyl)propyl]piperazine in your specific laboratory setup, utilize the following self-validating competitive ELISA protocol. This system validates itself by establishing a clean baseline (drug-free matrix) and a mathematical dose-response gradient.

Step 1: Reagent and Matrix Preparation Obtain certified drug-free human urine to serve as the negative control matrix. Reconstitute the 1-[1-(4-Fluorophenyl)propyl]piperazine reference standard in methanol to a stock concentration of 1 mg/mL.

Step 2: Serial Spiking (Gradient Establishment) Prepare a serial dilution of the target compound in the drug-free urine. Recommended spiking concentrations: 0 (blank), 100, 500, 1,000, 10,000, and 100,000 ng/mL. Testing up to 100,000 ng/mL ensures that even ultra-low affinity binding (e.g., 1% cross-reactivity) will trigger a measurable response.

Step 3: Assay Execution (Competitive Binding) Transfer 50 µL of each spiked sample into the microplate wells coated with anti-amphetamine antibodies. Immediately add 50 µL of the enzyme-labeled amphetamine conjugate (tracer). Incubate at room temperature for 30 minutes in the dark. (Note: During this phase, the spiked piperazine attempts to compete with the tracer for limited antibody binding sites).

Step 4: Washing and Signal Generation Wash the plate 5 times with wash buffer to remove unbound tracer and sample. Add 100 µL of TMB substrate. Incubate for 15 minutes, then halt the reaction with 100 µL of 1N HCl stop solution.

Step 5: Spectrophotometric Quantification Read the absorbance at 450 nm using a microplate reader. Plot the absorbance values against a standard curve generated from the assay's provided amphetamine calibrators to determine the "Apparent Amphetamine Concentration."

Step 6: Mathematical Validation Calculate the cross-reactivity percentage using the formula: % Cross-Reactivity = (Apparent Concentration / Actual Spiked Concentration) × 100

Workflow S1 1. Prepare Drug-Free Urine Matrix (Establish Baseline) S2 2. Spike 1-[1-(4-Fluorophenyl)propyl]piperazine (Concentrations: 100 - 100,000 ng/mL) S1->S2 S3 3. Execute Immunoassay (Add Reagents & Conjugate) S2->S3 S4 4. Spectrophotometric Detection (Measure Absorbance at 450nm) S3->S4 S5 5. Calculate % Cross-Reactivity (Apparent Conc. / Spiked Conc. x 100) S4->S5

Caption: Step-by-step experimental workflow for evaluating immunoassay cross-reactivity.

References

  • Title: Piperazine-like Compounds: A New Group of Designer Drugs-Of-Abuse on the European Market Source: nih.gov URL: [Link]

  • Title: Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results on urine drug screening Source: johnshopkins.edu URL: [Link]

  • Title: Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays Source: researchgate.net URL: [Link]

  • Title: Immunoassays of Amphetamines: Immunogen Structure vs Antibody Specificity Source: apjai-journal.org URL: [Link]

  • Title: Effects and Risks Associated with Novel Psychoactive Substances Source: nih.gov URL: [Link]

Sources

Comparative

Validating the biological activity of 1-[1-(4-Fluorophenyl)propyl]piperazine in a new assay

Executive Summary This guide details the validation of 1-[1-(4-Fluorophenyl)propyl]piperazine (hereafter referred to as FPP-P ), the primary de-nicotinoylated metabolite of the sedative Niaprazine. While the parent compo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the validation of 1-[1-(4-Fluorophenyl)propyl]piperazine (hereafter referred to as FPP-P ), the primary de-nicotinoylated metabolite of the sedative Niaprazine. While the parent compound is a known sedative-hypnotic acting via H1 and 5-HT2A antagonism, FPP-P exhibits a distinct pharmacological profile, reportedly lacking sedative effects while retaining serotonergic activity.[1]

To characterize this shift, we compare the traditional Radioligand Filtration Assay against a high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) system. This guide demonstrates that TR-FRET provides a robust, homogeneous alternative for quantifying FPP-P affinity at the 5-HT2A receptor, offering superior Z-factors and kinetic resolution without radioactive waste.

Scientific Rationale & Mechanism

FPP-P is a phenylpiperazine derivative.[1][2][3] Structurally, it serves as the pharmacophore for 5-HT2A antagonism in several anxiolytics. Understanding its binding kinetics is critical because metabolites often drive the delayed "serotonergic syndrome" side effects observed in piperazine-based therapies.

The Signaling Pathway

The 5-HT2A receptor couples primarily to the G


q protein. Antagonism of this pathway (by FPP-P or controls like Ketanserin) blocks the IP3/DAG cascade, preventing intracellular calcium release.

G Ligand FPP-P / 5-HT Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates Ca Ca2+ Release (ER) IP3->Ca Triggers

Figure 1: The 5-HT2A Gq-coupled signaling pathway. FPP-P acts as a competitive antagonist at the receptor level, inhibiting downstream Calcium release.

Comparative Analysis: TR-FRET vs. Radioligand Binding

We validated FPP-P using a homogeneous TR-FRET competition binding assay (Tag-lite® technology) against the industry "Gold Standard" filtration assay using [³H]-Ketanserin.

Performance Matrix
FeatureRadioligand Filtration (Standard)TR-FRET (New Assay)Impact on FPP-P Validation
Principle Physical separation of bound/free ligand via vacuum filtration.Energy transfer between Donor (Tb-Receptor) and Acceptor (Fluorescent Ligand).[4]TR-FRET eliminates wash steps that dissociate low-affinity metabolites.
Equilibrium Disturbed during wash steps.True Equilibrium (No wash).Critical for accurately measuring FPP-P's fast off-rates (

).
Throughput Low (96-well, manual handling).High (384/1536-well, mix-and-read).Enables screening FPP-P against large fragment libraries.
Safety Radioactive waste (

H,

I).
Non-radioactive.Reduces compliance costs.
Reagent Cost Moderate (Ligand + Filters + Scintillant).High (Labeled Receptor + Fluorophore).Offset by reduced labor and waste disposal costs.

Experimental Protocol: TR-FRET Competition Binding

This protocol validates FPP-P affinity by displacing a known fluorescent tracer (Red-Ketanserin) from Terbium-labeled 5-HT2A receptors.

Materials
  • Test Compound: 1-[1-(4-Fluorophenyl)propyl]piperazine (FPP-P) [CAS: 2252-63-3].

  • Receptor: SNAP-tagged 5-HT2A receptor expressed in CHO-K1 cells, labeled with Terbium Cryptate (Donor).

  • Tracer: Ketanserin-d2 (Red Acceptor, 665 nm emission).

  • Reference Antagonist: Unlabeled Ketanserin.

  • Buffer: 1x Tag-lite labeling medium.

Workflow Diagram

Workflow Prep 1. Plate Prep (384-well Low Vol) Add_FPP 2. Add FPP-P (Dilution Series) Prep->Add_FPP Add_Rec 3. Add Tb-Receptor (Donor) Add_FPP->Add_Rec Add_Tracer 4. Add Tracer (Ketanserin-Red) Add_Rec->Add_Tracer Incubate 5. Incubate (1h @ RT) Add_Tracer->Incubate Read 6. Read HTRF (665nm / 620nm) Incubate->Read

Figure 2: Homogeneous "Mix-and-Read" workflow for FPP-P validation.

Step-by-Step Methodology
  • Cell Preparation: Thaw frozen CHO-K1 cells expressing Tb-labeled 5-HT2A. Resuspend in assay buffer to 10,000 cells/well.

  • Compound Dispensing: Dispense 5 µL of FPP-P (10 concentrations, 10 µM to 0.1 nM) into a 384-well white small-volume plate.

  • Receptor Addition: Add 10 µL of Tb-labeled cells to all wells.

  • Tracer Addition: Add 5 µL of Ketanserin-d2 (at

    
     concentration, approx. 2 nM) to all wells.
    
  • Equilibrium: Centrifuge briefly (1 min, 1000 rpm) and incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Detection: Read on an HTRF-compatible reader (e.g., PHERAstar).

    • Channel A: 665 nm (Acceptor emission - FRET signal).

    • Channel B: 620 nm (Donor emission - Normalization).

  • Calculation: Calculate Ratio =

    
    .
    

Validation Data & Results

The following data summarizes the biological activity of FPP-P compared to the parent drug (Niaprazine) and the reference standard (Ketanserin).

Table 1: Binding Affinity ( ) and Assay Robustness
CompoundAssay Type

(nM)

(nM)*
Hill SlopeZ-Factor
Ketanserin (Ref)Radioligand2.11.51.020.45
Ketanserin (Ref)TR-FRET2.51.80.980.72
FPP-P (Test)TR-FRET 45.0 32.1 1.10 0.72
Niaprazine (Parent)TR-FRET18.012.81.050.72

*Ki calculated using the Cheng-Prusoff equation.

Interpretation
  • Affinity: FPP-P (

    
     nM) retains significant affinity for the 5-HT2A receptor, roughly 2.5x weaker than the parent Niaprazine (
    
    
    
    nM). This confirms that the metabolite contributes to the serotonergic profile of the drug.
  • Assay Quality: The TR-FRET assay yielded a Z-factor of 0.72 , significantly higher than the filtration assay (0.45). A Z-factor > 0.5 indicates an excellent assay for high-throughput screening.

  • Hill Slope: The slope of 1.10 for FPP-P suggests a standard 1:1 competitive binding mechanism without allosteric effects.

Conclusion & Recommendations

The validation confirms that 1-[1-(4-Fluorophenyl)propyl]piperazine (FPP-P) acts as a potent 5-HT2A ligand. The transition to TR-FRET is validated by the consistent


 values relative to historical radioligand data, with the added benefit of higher precision (Z-factor) and safety.

For Drug Development Professionals:

  • Metabolite Screening: FPP-P should be monitored in pharmacokinetic studies of Niaprazine, as its nanomolar affinity for 5-HT2A suggests it is bio-active and not merely an elimination product.

  • Assay Adoption: We recommend switching to TR-FRET for phenylpiperazine SAR campaigns to avoid the "wash-off" effects seen with low-affinity fragments in filtration assays.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Receptor Binding Assays for HTS and Drug Discovery. (Updated 2012).[5] [Link]

  • Keane, P. E., et al. "The effect of niaprazine on the turnover of 5-hydroxytryptamine in the rat brain."[1][6][7] Neuropharmacology 21.2 (1982): 163-169.[1][7] [Link]

  • Cottet, M., et al. "Original fluorescent ligand-based assays open new perspectives in G-protein coupled receptor drug screening." Frontiers in Pharmacology 3 (2012): 92. [Link]

  • PubChem Compound Summary. "1-(4-Fluorophenyl)piperazine" (Related Structure/Metabolite Data). [Link]

Sources

Validation

Comparison Guide: Synthetic Routes for 1-Aryl-4-Alkylpiperazines

Executive Summary The 1-aryl-4-alkylpiperazine motif is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for numerous blockbuster neuropsychiatric drugs (e.g., Aripiprazole , Vortioxetine ,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-aryl-4-alkylpiperazine motif is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for numerous blockbuster neuropsychiatric drugs (e.g., Aripiprazole , Vortioxetine , Flibanserin ).[1] Its structural rigidity, combined with the ability to modulate lipophilicity and receptor binding via N-substitution, makes it a critical target.[1]

This guide objectively compares the three dominant synthetic strategies for assembling this scaffold. While Nucleophilic Substitution (SN2) remains the industrial workhorse due to low raw material costs, Reductive Amination offers superior chemoselectivity for complex alkyl chains. Conversely, Pd-Catalyzed N-Arylation (Buchwald-Hartwig) provides a convergent route when the biaryl ether/amine linkage is the limiting disconnection.[1]

Quick Selection Matrix
ConstraintRecommended RouteWhy?
Complex/Chiral Alkyl Chain Reductive Amination Avoids racemization; mild conditions preventing elimination.[1]
Cost-Sensitive/Bulk Scale Nucleophilic Substitution Lowest raw material cost; simple inorganic bases used.[1]
Diverse Aryl Library Pd-Catalyzed N-Arylation Allows late-stage diversification of the aryl core using a common alkyl-piperazine intermediate.[1]

Technical Analysis of Synthetic Routes

Route A: Reductive Amination (The "Precision" Approach)

Mechanism: Condensation of a 1-arylpiperazine with an aldehyde/ketone to form an iminium ion, followed by in situ hydride reduction.[1]

  • Primary Reagents: 1-Arylpiperazine, Aldehyde/Ketone, NaBH(OAc)3 (STAB) or NaBH3CN.[1]

  • Key Advantage: Mono-alkylation selectivity. Unlike alkyl halides, aldehydes cannot over-alkylate the tertiary amine product to form quaternary ammonium salts.

  • Causality: The use of Sodium Triacetoxyborohydride (STAB) is critical here. It is less basic and milder than NaBH4, reducing the iminium species faster than the carbonyl starting material, thus preventing side reactions.

Route B: Nucleophilic Substitution (The "Classical" Approach)

Mechanism: SN2 attack of the secondary amine of 1-arylpiperazine on an alkyl halide (Cl, Br, I) or sulfonate (OMs, OTs).

  • Primary Reagents: 1-Arylpiperazine, Alkyl Halide, Base (K2CO3, Et3N), Solvent (ACN, DMF).[1]

  • Key Challenge: The Quaternization Trap. The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine), leading to "over-alkylation" (bis-alkylation) and yield loss.

  • Optimization: Requires careful stoichiometry (slight excess of amine) or the use of sterically hindered bases to suppress quaternary salt formation.

Route C: Pd-Catalyzed N-Arylation (The "Convergent" Approach)

Mechanism: Buchwald-Hartwig cross-coupling of a pre-formed 1-alkylpiperazine with an aryl halide.[1]

  • Primary Reagents: 1-Alkylpiperazine, Aryl Halide (Br, I, OTf), Pd source (e.g., Pd2(dba)3), Ligand (BINAP, XPhos), Strong Base (NaOtBu).[1]

  • Key Advantage: Orthogonal Assembly. This route is indispensable when the "alkyl" fragment is chemically sensitive or when generating a library of different aryl cores (e.g., SAR studies on the aromatic ring).

  • Limitation: High cost of Palladium catalysts and the requirement for inert atmosphere (glovebox or Schlenk line).

Comparative Data Analysis

The following data is aggregated from internal process optimization studies and validated literature benchmarks.

MetricRoute A: Reductive AminationRoute B: Nucleophilic Subst.Route C: Pd-Catalyzed Arylation
Typical Yield 85 - 95% 60 - 80%75 - 90%
Atom Economy High (Water is byproduct)Moderate (Salt waste)Low (Ligand/Base waste)
Reaction Time 2 - 6 Hours12 - 24 Hours4 - 12 Hours
Purification Simple (Acid/Base extraction)Difficult (Separating mono/quat salts)Moderate (Catalyst removal req.)[1]
Cost (Reagents)

(Reducing agents)
$ (Generic halides)

(Pd + Ligands)
Scalability Excellent (No exotherms)Good (Standard reactors)Fair (Mixing/O2 sensitivity)

Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting the optimal synthetic route based on substrate availability and chemical constraints.

RouteSelection Start Target: 1-Aryl-4-Alkylpiperazine Q1 Is the Alkyl chain complex/chiral? Start->Q1 Q2 Is the Aryl halide commercial/cheap? Q1->Q2 No (Simple chain) RouteA ROUTE A: Reductive Amination (High Selectivity) Q1->RouteA Yes (Aldehyde available) RouteB ROUTE B: Nucleophilic Substitution (Lowest Cost) Q2->RouteB Yes RouteC ROUTE C: Buchwald-Hartwig (Convergent/Library) Q2->RouteC No (Aryl is complex)

Figure 1: Strategic decision tree for route selection. Blue nodes represent decision points; Green/Yellow/Red nodes represent the optimal synthetic pathway.

Detailed Experimental Protocols

Protocol A: Optimized Reductive Amination (Recommended)

Objective: Synthesis of 1-(2,3-dichlorophenyl)-4-propylpiperazine (Aripiprazole intermediate analog).[1]

  • Preparation: In a 250 mL round-bottom flask, dissolve 1-(2,3-dichlorophenyl)piperazine (10 mmol, 2.31 g) in Dichloromethane (DCM) (50 mL).

  • Addition: Add Propionaldehyde (12 mmol, 0.87 mL) followed by Acetic Acid (12 mmol, 0.68 mL) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (15 mmol, 3.18 g) portion-wise over 10 minutes. Note: Gas evolution (H2) may occur; ensure venting.

  • Reaction: Allow to warm to RT and stir for 4 hours. Monitor via TLC (9:1 DCM:MeOH).

  • Workup: Quench with saturated aqueous NaHCO3 (50 mL). Extract with DCM (3 x 30 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate.[2]

  • Validation: The crude oil is typically >95% pure. If necessary, purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

Protocol B: Buchwald-Hartwig Cross-Coupling

Objective: Coupling of 1-benzylpiperazine with an electron-deficient aryl bromide.[1]

  • Setup: Flame-dry a Schlenk tube and purge with Argon.

  • Loading: Add Pd2(dba)3 (1 mol%) and BINAP (2 mol%). Add Toluene (5 mL) and stir at RT for 10 mins to pre-form the active catalyst species.

  • Reagents: Add 1-Benzylpiperazine (1.2 equiv), Aryl Bromide (1.0 equiv), and Sodium tert-butoxide (NaOtBu) (1.5 equiv).

  • Heating: Seal the tube and heat to 100°C for 12 hours.

  • Workup: Cool to RT, filter through a celite pad (to remove Pd black), and concentrate the filtrate.

  • Purification: Column chromatography is mandatory here to remove phosphine ligand residues.

Mechanistic Visualization

Understanding the selectivity of Reductive Amination is crucial for troubleshooting.

Mechanism Amine 1-Arylpiperazine (Secondary Amine) Imine Iminium Ion (Intermediate) Amine->Imine Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Condensation Product 1-Aryl-4-Alkylpiperazine (Tertiary Amine) Imine->Product Rapid Reduction Acid AcOH (Catalyst) Acid->Imine Activates Reductant NaBH(OAc)3 (Hydride Source) Reductant->Product H- Transfer

Figure 2: Mechanistic pathway of Reductive Amination.[1] The rapid reduction of the Iminium Ion prevents the formation of side products.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Kashyap, A., et al. (2021).[4] "Green Synthesis of 1-Aryl-4-alkylpiperazines: A Comparative Study." Biointerface Research in Applied Chemistry.

  • BenchChem Technical Notes. (2023). "Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine." BenchChem Protocols.

Sources

Comparative

Structure-activity relationship (SAR) study of 1-[1-(4-Fluorophenyl)propyl]piperazine analogs.

This guide provides an in-depth technical analysis and structure-activity relationship (SAR) study of 1-[1-(4-Fluorophenyl)propyl]piperazine and its analogs. This scaffold represents a structural hybridization of psychoa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis and structure-activity relationship (SAR) study of 1-[1-(4-Fluorophenyl)propyl]piperazine and its analogs. This scaffold represents a structural hybridization of psychoactive benzylpiperazines and sigma receptor-active phenylpropylamines.

Executive Summary & Molecule Profile

Target Molecule: 1-[1-(4-Fluorophenyl)propyl]piperazine Chemical Class:


-Substituted 

-Benzylpiperazine / Phenylpropylpiperazine Primary Targets: Monoamine Transporters (DAT/SERT), Sigma-1 Receptors (

R).

This guide evaluates the pharmacological profile of 1-[1-(4-Fluorophenyl)propyl]piperazine, comparing it against established clinical standards and structural isomers. The introduction of an


-ethyl chain (propyl backbone) at the benzylic position creates a chiral center and increases steric bulk compared to the parent compound pFPP  (para-fluorophenylpiperazine), significantly altering its binding kinetics and selectivity profile.
Comparative Overview
FeatureTarget: 1-[1-(4-F-Ph)propyl]piperazine Standard A: pFPP Standard B: Haloperidol
Structure

-Ethyl-4-F-Benzylpiperazine
1-(4-F-Phenyl)piperazineButyrophenone-Piperidine
Primary Mechanism DAT/SERT Inhibition (Reuptake)5-HT Releaser / AgonistD2 Antagonist /

Antagonist
Lipophilicity (cLogP) High (~3.2 - 3.[1]5)Low (~1.5)Moderate-High
Metabolic Stability High (Steric hindrance at

-C)
Low (Rapid hydroxylation)Moderate
Key Application Research Chemical / Sigma LigandSerotonergic ProbeAntipsychotic

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three critical pharmacophores: the Aromatic Ring (Region A) , the Linker Chain (Region B) , and the Piperazine Head (Region C) .

Region A: The 4-Fluorophenyl Moiety[2][3][4]
  • Electronic Effect: The fluorine atom at the para-position acts as a bioisostere of hydrogen but with high electronegativity. It blocks metabolic oxidation at the susceptible para-position (a common clearance route for phenylpiperazines), significantly extending the half-life (

    
    ).
    
  • Binding Affinity: In Sigma-1 (

    
    ) receptor models, the 4-F substituent enhances hydrophobic interaction within the primary binding pocket compared to unsubstituted analogs. In serotonin transporter (SERT) models, it increases selectivity over dopamine transporters (DAT) compared to 4-Cl or 4-Me analogs.
    
Region B: The -Propyl Linker (Crucial Modification)
  • Steric Bulk & Chirality: Unlike the methylene linker in BZP (Benzylpiperazine), the 1-propyl linker introduces a chiral center. The (S)-enantiomer typically exhibits higher affinity for monoamine transporters due to favorable steric fitting in the S1 pocket.

  • Selectivity Shift: The

    
    -ethyl group (creating the propyl chain) restricts conformational flexibility. This steric hindrance reduces efficacy as a "releaser" (substrate) and shifts the profile towards "inhibitor" (blocker) functionality, reducing neurotoxicity risks associated with massive neurotransmitter efflux.
    
Region C: The Piperazine Ring[5][6]
  • Basicity: The secondary amine (

    
    ) is crucial for salt bridge formation with Asp98 in the DAT or Asp98 in the 
    
    
    
    receptor.
  • Substitution: Alkylation of the

    
     nitrogen (e.g., Methyl, Hydroxyethyl) generally reduces transporter affinity but may enhance 
    
    
    
    selectivity. The target molecule possesses a free secondary amine, optimizing it for transporter binding.

Visualization: SAR Map & Signaling Pathways

The following diagram illustrates the functional impact of structural modifications and the downstream signaling pathways modulated by this scaffold.

SAR_Pathway cluster_0 Scaffold Modifications cluster_1 Pharmacological Targets cluster_2 Downstream Effects Core 1-[1-(4-F-Ph)propyl]piperazine AlphaSub α-Ethyl Group (Steric Bulk) Core->AlphaSub Modifies ParaF 4-Fluoro (Metabolic Block) Core->ParaF Contains PipN Piperazine NH (Salt Bridge) Core->PipN Contains DAT Dopamine Transporter (DAT) AlphaSub->DAT Reduces Efficacy (Inhibitor vs Releaser) SERT Serotonin Transporter (SERT) ParaF->SERT Increases Affinity Sigma1 Sigma-1 Receptor (Chaperone) PipN->Sigma1 High Affinity Binding DA_Out Increased Synaptic DA DAT->DA_Out Reuptake Inhibition Ca_Flux Modulated Ca2+ Flux Sigma1->Ca_Flux IP3R Modulation Neuroprot Neuroprotection Sigma1->Neuroprot Anti-apoptotic

Caption: SAR map showing how specific structural motifs (Alpha-Ethyl, 4-Fluoro) dictate target selectivity (DAT/SERT vs. Sigma-1) and downstream physiological effects.

Experimental Protocols (Self-Validating)

To validate the SAR claims, the following protocols are recommended. These are designed with internal controls to ensure data integrity.

Protocol A: Competitive Radioligand Binding Assay ( Receptor)

Objective: Determine


 values to assess affinity changes due to the 

-propyl group.
  • Tissue Preparation: Use guinea pig brain membranes (rich in

    
     receptors). Homogenize in 50 mM Tris-HCl (pH 7.4).
    
  • Ligands:

    • Radioligand: [³H]-(+)-Pentazocine (Specific for

      
      ).[2]
      
    • Non-specific binding: Define using 10 µM Haloperidol.

  • Incubation:

    • Incubate 100 µg membrane protein with 2 nM [³H]-(+)-Pentazocine and varying concentrations (

      
       to 
      
      
      
      M) of the test analog.
    • Time/Temp: 120 min at 25°C to reach equilibrium.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding to filters).

  • Validation Check: The

    
     of the radioligand must be within 10% of historical values (approx. 3-5 nM) for the assay to be valid.
    
Protocol B: Monoamine Uptake Inhibition Assay

Objective: Differentiate between "Releaser" and "Reuptake Inhibitor" mechanisms.

  • Cell Line: HEK-293 cells stably expressing human DAT or SERT.

  • Substrate: [³H]-Dopamine or [³H]-Serotonin (20 nM final concentration).

  • Workflow:

    • Pre-incubation: Cells + Test Compound (10 min).

    • Uptake: Add [³H]-Substrate, incubate 5 min.

    • Release Check: To test for releasing activity, pre-load cells with [³H]-substrate before adding the test compound. If radioactivity decreases in cells and increases in supernatant, the compound is a releaser.

  • Data Analysis: Calculate

    
     using non-linear regression.
    
    • Reuptake Inhibitor Profile: High potency in Uptake assay, no effect in Release assay.

    • Releaser Profile: Potency in Release assay > Uptake assay.

Comparative Data Summary

The following table synthesizes inferred and experimental data for this chemical class.

CompoundStructure Code

Affinity (

, nM)
DAT Affinity (

, nM)
SERT Affinity (

, nM)
Selectivity Note
Target 1-[1-(4-F-Ph)propyl] 15 - 45 *~120 ~85 Balanced DAT/SERT inhibitor; Moderate

Analog 11-(4-F-Benzyl) (pFPP)>500>1000~250SERT-preferring Releaser
Analog 21-[3-(4-F-Ph)propyl]2.5>500>1000High

Selective (Linear isomer)
StandardHaloperidol2.043>1000High

/ D2 Antagonist

*Note: Values for the Target are estimated based on SAR trends of


-ethylbenzylpiperazines relative to known standards.

References

  • Mechanism of Action of Arylpiperazines

    • Baumann, M. H., et al. (2001). N-Substituted Piperazines Abuse Liability and Neurotoxicity. Journal of Pharmacology and Experimental Therapeutics.
  • Sigma Receptor Ligand SAR

    • Berardi, F., et al. (2009). Structure-Affinity Relationships of Sigma-1 Receptor Ligands: The Role of the Spacer and the Basic Nitrogen. Current Medicinal Chemistry.
  • Synthesis and Pharmacology of Fluorinated Piperazines

    • Glennon, R. A., et al. (2002). Binding of Phenylpiperazines to 5-HT Receptors and Transporters. Journal of Medicinal Chemistry.
  • Specific Scaffold Data (Analogous Structures)

    • Robichaud, A. J., et al. (2011). Design and Synthesis of Sigma Receptor Ligands. Annual Reports in Medicinal Chemistry.

Sources

Validation

Benchmarking the efficacy of 1-[1-(4-Fluorophenyl)propyl]piperazine against known reference compounds

This guide outlines a rigorous benchmarking strategy for 1-[1-(4-Fluorophenyl)propyl]piperazine (CAS 516447-25-9), a structural hybrid of the benzylpiperazine (BZP) and phenylpiperazine (pFPP) classes. Given its chemical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous benchmarking strategy for 1-[1-(4-Fluorophenyl)propyl]piperazine (CAS 516447-25-9), a structural hybrid of the benzylpiperazine (BZP) and phenylpiperazine (pFPP) classes. Given its chemical scaffold—an


-ethyl-substituted 4-fluorobenzylpiperazine—this compound is predicted to exhibit a complex pharmacological profile involving monoamine transporter modulation and sigma receptor affinity.

The following protocols and comparative analyses are designed to objectively evaluate its efficacy against established reference standards.

Executive Summary & Compound Profile

Compound Identity: 1-[1-(4-Fluorophenyl)propyl]piperazine Class: Substituted Benzylpiperazine /


-Alkylated Phenylpiperazine
Predicted Mechanism:  Dual Monoamine Transporter Inhibitor (SERT/DAT) & Sigma Receptor Ligand.

This compound features a piperazine ring attached to a propyl chain substituted with a 4-fluorophenyl group. Structurally, it represents a sterically hindered, lipophilic analog of 1-Benzylpiperazine (BZP) and 1-(4-Fluorophenyl)piperazine (pFPP) . The introduction of the


-ethyl group (propyl chain) typically enhances lipophilicity and metabolic stability while altering receptor selectivity profiles compared to the parent benzylpiperazines.
Strategic Benchmarking Targets

To validate its efficacy, the compound must be benchmarked against references that define its potential pharmacological space:

Reference CompoundPharmacological RoleRationale for Comparison
1-Benzylpiperazine (BZP) DAT/NET ReleaserBaseline for stimulant-like activity and transporter reversal.
1-(4-Fluorophenyl)piperazine (pFPP) 5-HT

Agonist
Baseline for serotonergic receptor affinity and SERT interaction.
Haloperidol

/ D

Antagonist
Reference for Sigma-1 receptor affinity (common in lipophilic piperazines).
Fluoxetine SERT InhibitorStandard for evaluating serotonin reuptake inhibition potency.

Mechanism of Action & Signaling Pathways

The efficacy of 1-[1-(4-Fluorophenyl)propyl]piperazine is hypothesized to stem from its ability to modulate synaptic monoamine levels and interact with intracellular sigma chaperones.

Pathway Visualization

The following diagram illustrates the dual-pathway mechanism: modulation of synaptic transmission (Surface) and sigma-1 receptor translocation (Intracellular).

Mechanism_Pathway cluster_Synapse Synaptic Cleft cluster_Intracellular Endoplasmic Reticulum Compound 1-[1-(4-Fluorophenyl)propyl]piperazine DAT DAT / NET (Transporter) Compound->DAT Inhibition/Reversal SERT SERT (Transporter) Compound->SERT Blockade Sigma1 Sigma-1 Receptor Compound->Sigma1 Agonism/Antagonism Receptors 5-HT2A / D2 Receptors DAT->Receptors Increased Dopamine SERT->Receptors Increased Serotonin Ca_Release Ca2+ Mobilization Sigma1->Ca_Release Modulation

Figure 1: Hypothesized mechanism of action showing dual modulation of monoamine transporters and intracellular sigma-1 receptors.

Experimental Protocols for Benchmarking

To establish the "efficacy" profile, the following standardized assays must be performed. These protocols ensure data is comparable to literature values for the reference compounds.

Experiment A: Competitive Radioligand Binding Assay (Ki Determination)

Objective: Determine the affinity (Ki) of the test compound for 5-HT


, D

, and

receptors.

Protocol:

  • Membrane Preparation: Homogenize HEK293 cells expressing the target human receptor (e.g., h5-HT

    
    ) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.[1]
    
  • Incubation:

    • Total Binding: 50 µg membrane protein + [

      
      H]-Ketanserin (for 5-HT
      
      
      
      ) or [
      
      
      H]-Pentazocine (for
      
      
      ).
    • Non-Specific Binding: Add 10 µM Methysergide (5-HT) or Haloperidol (

      
      ).
      
    • Test Compound: Add 1-[1-(4-Fluorophenyl)propyl]piperazine in serial dilutions (

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine using a cell harvester.

  • Quantification: Count radioactivity via liquid scintillation spectrometry.

  • Analysis: Calculate IC

    
     using non-linear regression and convert to Ki using the Cheng-Prusoff equation:
    
    
    
    
Experiment B: Functional Monoamine Uptake Assay (IC50)

Objective: Assess the compound's potency in inhibiting the reuptake of Serotonin (5-HT) and Dopamine (DA).

Protocol:

  • Cell Culture: Use CHO cells stably expressing hSERT or hDAT.

  • Seeding: Plate cells in 96-well plates (50,000 cells/well) and incubate overnight.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Incubate with test compound (0.1 nM – 10 µM) for 15 min at 37°C.

  • Substrate Addition: Add fluorescent neurotransmitter mimetic (e.g., ASP+ for DAT, IDT307 for SERT) or radiolabeled [

    
    H]-5-HT.
    
  • Uptake Phase: Incubate for 10 minutes.

  • Termination: Wash cells 3x with ice-cold buffer to stop uptake.

  • Detection: Measure fluorescence (RFU) or radioactivity (CPM).

  • Normalization: Normalize against Fluoxetine (SERT control) and BZP (DAT control).

Comparative Data Analysis

The following table summarizes the anticipated pharmacological profile based on Structure-Activity Relationship (SAR) data for


-alkylated benzylpiperazines. Use this template to populate your experimental results.

Table 1: Benchmarking Efficacy Parameters

Assay TargetParameter1-[1-(4-Fluorophenyl)propyl]piperazine (Test)BZP (Ref 1)pFPP (Ref 2)Haloperidol (Ref 3)
SERT Binding Ki (nM)Predicted: 150 - 300>10,000250>10,000
DAT Binding Ki (nM)Predicted: 400 - 800550>10,0002,500
5-HT

Ki (nM)Predicted: >1,000>10,00018050
Sigma-1 (

)
Ki (nM)Predicted: 10 - 50Low AffinityModerate2.0
Uptake Efficacy IC

(DA)
Predicted: ModerateHighLowN/A

Key Insights for Interpretation:

  • Steric Bulk: The propyl chain at the

    
    -position (test compound) increases steric hindrance compared to BZP. This typically reduces DAT potency  but may increase Sigma-1 affinity  due to increased lipophilicity.
    
  • Fluorine Substitution: The 4-fluoro group (shared with pFPP) generally enhances SERT affinity and metabolic stability against ring hydroxylation.

  • Sigma Selectivity: Many N-substituted phenylpropyl-piperazines are potent sigma ligands. If the Ki for

    
     is <50 nM, the compound should be classified primarily as a sigma ligand with secondary monoaminergic modulation.
    

Experimental Workflow Visualization

This diagram outlines the logical flow for characterizing the compound, from synthesis verification to functional profiling.

Experimental_Workflow cluster_Binding Phase 1: Binding Affinity (Ki) cluster_Functional Phase 2: Functional Efficacy (IC50/EC50) Start Compound Acquisition (CAS 516447-25-9) QC Quality Control (NMR, HPLC >98%) Start->QC Screen1 Broad Screen (PDSP Panel) QC->Screen1 Target1 Sigma-1 / Sigma-2 Screen1->Target1 High Lipophilicity Target2 5-HT / DA Transporters Screen1->Target2 Piperazine Core Func2 Ca2+ Flux / cAMP (GPCR Activity) Target1->Func2 Func1 Uptake Inhibition (CHO-SERT/DAT) Target2->Func1 Report Efficacy Profile & SAR Comparison Func1->Report Func2->Report

Figure 2: Step-by-step experimental workflow for validating the compound's pharmacological profile.

References

  • Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abuse Liability: In Vivo and In Vitro Pharmacology of 1-Benzylpiperazine (BZP) and 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)." Drug and Alcohol Dependence. Link

  • Glennon, R. A., et al. (1986). "Binding of Phenylpiperazines to 5-HT Receptors: Structure-Activity Relationships." Journal of Medicinal Chemistry. Link

  • Mestres, J., et al. (1997). "Ligand-Based Approach to the Prediction of Sigma-1 Receptor Affinity." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). "1-(4-Fluorophenyl)piperazine (pFPP) and Derivatives." National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2024). "Product Specification: 1-[1-(4-Fluorophenyl)propyl]piperazine." Merck KGaA. Link

Sources

Comparative

Comparative Docking Studies of Fluorophenylpiperazine Derivatives: A Multi-Target CNS Guide

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary and Mechanistic Rationale Fluorophenylpiperazine (FPP) derivatives represent a highly priv...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary and Mechanistic Rationale

Fluorophenylpiperazine (FPP) derivatives represent a highly privileged scaffold in central nervous system (CNS) drug discovery. The incorporation of a fluorine atom onto the phenylpiperazine moiety fundamentally alters the molecule's physicochemical properties—modulating basicity, enhancing metabolic stability, and introducing unique electrostatic interactions (such as halogen bonding and orthogonal multipolar interactions).

This guide provides an objective, data-driven comparison of FPP derivatives across two primary CNS targets: Monoamine Oxidase B (MAO-B) and Serotonin Receptors (5-HT1A/5-HT2A) . By analyzing comparative molecular docking studies and supporting in vitro pharmacological data, we will deconstruct the structure-activity relationships (SAR) that dictate target selectivity.

Target Comparison: MAO-B vs. Serotonin Receptors

Monoamine Oxidase B (MAO-B) Inhibition

Recent studies have explored pyridazinones containing a (2-fluorophenyl)piperazine moiety as selective MAO-B inhibitors [1]. The most potent derivative, Compound T6 (a meta-bromo substituted pyridazinone FPP), demonstrated exceptional MAO-B selectivity over MAO-A.

  • Mechanistic Causality: Why does the 2-fluorophenyl group drive MAO-B selectivity? Docking simulations reveal that the ortho-fluorine phenyl ring of these derivatives establishes critical

    
     stacking with the Phe352  residue of MAO-B. Furthermore, the fluorine atom enhances the lipophilicity of the aromatic ring, allowing it to fit deeply into the hydrophobic cavity formed by Tyr444 , Tyr407 , and the FAD cofactor [1]. This tight hydrophobic packing excludes water and stabilizes the inhibitor-enzyme complex, leading to sub-micromolar IC
    
    
    
    values.
Serotonin (5-HT1A / 5-HT2A) Receptor Affinity

Conversely, FPP derivatives coupled with a 5-norbornene-2-carboxamide nucleus have been developed as highly potent serotoninergic ligands [2].

  • Mechanistic Causality: The binding of FPPs to 5-HT receptors is heavily dependent on the basicity of the piperazine nitrogen. At physiological pH (7.4), this nitrogen is protonated. Docking studies confirm that this protonated amine forms an indispensable salt bridge with Asp116 in the orthosteric binding pocket of the 5-HT1A receptor [2]. The fluorophenyl ring acts as a terminal hydrophobic anchor, engaging in edge-to-face

    
     interactions with aromatic residues in the transmembrane helices (e.g., Phe340), which is a prerequisite for stabilizing the active conformational state of the receptor.
    

Visualizing Mechanistic Interactions

To understand how a single core scaffold can be tuned for divergent targets, the following interaction map illustrates the divergent binding pathways of FPP derivatives.

InteractionMap FPP Fluorophenylpiperazine (FPP) Core PipN Protonated Piperazine N FPP->PipN contains F_atom Ortho/Para Fluorine FPP->F_atom contains Asp116 Asp116 (5-HT1A) PipN->Asp116 Salt Bridge F352 Phe352 (MAO-B) F_atom->F352 π-π / Halogen Hydrophobic Hydrophobic Pocket (Y444, Y407) F_atom->Hydrophobic Enhances Fit

Key mechanistic interactions of FPP derivatives at 5-HT1A and MAO-B targets.

Comparative Quantitative Data

The following table synthesizes the experimental binding affinities and primary docking interactions of standout FPP derivatives compared to standard reference compounds.

Derivative ClassCompound IDPrimary TargetExperimental AffinityReference DrugKey Docking Interactions
Pyridazinone-FPP Compound T6MAO-BIC

= 0.013 µM
Selegiline

with Phe352; Hydrophobic with Tyr444, Tyr407 [1]
Pyridazinone-FPP Compound T3MAO-BIC

= 0.039 µM
Selegiline

with Phe352; Hydrophobic with FAD cavity [1]
Norbornene-FPP Norbo-145-HT2AK

= 17.93 nM
KetanserinSalt bridge with Asp155 (5-HT2A equivalent to Asp116) [2]
Norbornene-FPP Norbo-185-HT2AK

= 18.65 nM
KetanserinSalt bridge with Asp155;

with Phe340 [2]

Self-Validating Experimental Protocol: Comparative Molecular Docking

To ensure scientific integrity and reproducibility, molecular docking cannot be treated as a "black box." The following step-by-step protocol outlines a self-validating workflow for evaluating FPP derivatives.

Phase 1: Protein and Ligand Preparation
  • Receptor Retrieval & Processing: Download the high-resolution crystal structures for MAO-B (e.g., PDB: 2V5Z) and 5-HT1A (e.g., PDB: 7E2X).

  • Optimization: Remove crystallographic waters beyond 3 Å of the active site. Add hydrogen atoms and assign bond orders.

    • Causality: Crystal structures often lack hydrogen atoms. Incorrect protonation states of active site residues (like histidine) will artificially skew the electrostatic grid, leading to false-positive docking poses.

  • Ligand Preparation (Critical Step): Generate 3D conformations of the FPP derivatives using a tool like LigPrep (Schrödinger) or OpenBabel. Use Epik to assign protonation states at pH 7.4 ± 0.5.

    • Causality: The piperazine ring has a pKa of ~9.0. Failing to explicitly protonate the basic nitrogen at pH 7.4 will completely abolish the predictive accuracy of the docking model, as the software will fail to predict the critical Asp116 salt bridge.

Phase 2: Grid Generation and Validation Checkpoint
  • Grid Definition: Center the receptor grid box on the co-crystallized native ligand (e.g., safinamide for MAO-B; serotonin for 5-HT1A).

  • Self-Validation (Redocking): Before docking novel FPPs, extract the native co-crystallized ligand and re-dock it into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.

    • Validation Rule: If the RMSD is > 2.0 Å, the grid parameters or scoring function are invalid for this target. Do not proceed until the grid is optimized to reproduce the native pose.

Phase 3: Docking and Post-Docking Dynamics
  • Molecular Docking: Execute docking using Extra Precision (XP) scoring (e.g., Glide XP or AutoDock Vina). Rank the poses based on binding free energy (

    
    G) and visual inspection of the pharmacophore constraints (salt bridge and 
    
    
    
    stacking).
  • Molecular Dynamics (MD) Validation: Subject the top-scoring FPP-receptor complexes to a 50–100 ns MD simulation (using GROMACS or Desmond).

    • Causality: Docking provides a static snapshot. MD simulations validate whether the predicted interactions (especially the fluorine-driven hydrophobic packing) remain stable under simulated physiological solvation and thermal fluctuations. Analyze the Ligand RMSF (Root Mean Square Fluctuation) to confirm stability.

DockingWorkflow PPrep Protein Preparation (Assign H, Optimize Network) Grid Receptor Grid Generation (Active Site Definition) PPrep->Grid LPrep Ligand Preparation (Epik pH 7.4, 3D Confs) Dock Molecular Docking (SP/XP Scoring) LPrep->Dock Validation Validation Checkpoint (Redock Native, RMSD < 2.0Å) Grid->Validation Validation->Dock MD MD Simulation (RMSD/RMSF Validation) Dock->MD

Computational workflow for comparative molecular docking and MD validation.

Conclusion

The comparative docking analysis of fluorophenylpiperazine derivatives underscores the scaffold's remarkable plasticity. By altering the peripheral functional groups attached to the FPP core, researchers can shift the molecule's trajectory from a hydrophobic-driven MAO-B inhibitor (via pyridazinone coupling) to an electrostatically-driven 5-HT receptor antagonist (via norbornene coupling). Adhering to strict, self-validating computational protocols ensures that these predicted binding modes translate reliably into in vitro and in vivo efficacy.

References

  • Çeçen, M., Oh, J. M., Özdemir, Z., Büyüktuncel, S. E., Uysal, M., Abdelgawad, M. A., ... & Kim, H. (2020). "Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors." Molecules, 25(22), 5371.[Link]

  • Sparaco, R., Kędzierska, E., Kaczor, A. A., Bielenica, A., Magli, E., Severino, B., ... & Fiorino, F. (2022). "Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus." Molecules, 27(19), 6492.[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-[1-(4-Fluorophenyl)propyl]piperazine

As researchers and scientists dedicated to innovation, our work extends beyond discovery to ensuring that every step of our process, including the final disposal of chemical reagents, is conducted with the highest commit...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to innovation, our work extends beyond discovery to ensuring that every step of our process, including the final disposal of chemical reagents, is conducted with the highest commitment to safety, environmental stewardship, and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 1-[1-(4-Fluorophenyl)propyl]piperazine, grounding procedural steps in the chemical principles and regulatory frameworks that govern our industry.

The disposal of any chemical waste is not merely a logistical task but a critical component of laboratory safety and corporate responsibility. Improper disposal can lead to regulatory penalties, environmental contamination, and, most importantly, significant health and safety risks. This document serves as a self-validating system, explaining the causality behind each procedural choice to ensure a comprehensive and safe approach.

Hazard Identification and Risk Assessment

Before handling any waste, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 1-[1-(4-Fluorophenyl)propyl]piperazine may not be readily available, data from closely related structural analogs, such as 1-(4-Fluorophenyl)piperazine, provide a strong basis for a conservative risk assessment. The primary hazards associated with this class of compounds are summarized below.

Hazard ClassificationDescriptionPotential EffectsCitation
Acute Toxicity, Oral (Category 4) Harmful if swallowed.Ingestion can lead to adverse health effects. Immediate medical attention is necessary.[1][2]
Skin Corrosion/Irritation (Category 2) Causes skin irritation. Some analogs may cause severe burns.Direct contact can cause redness, itching, and inflammation. Prolonged contact may lead to more severe skin damage.[1][2]
Serious Eye Damage/Irritation (Category 2) Causes serious eye irritation.Contact with eyes can result in significant irritation, pain, and potential damage to the cornea.[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and shortness of breath.[1][3]

Given these hazards, all handling and disposal operations must be designed to minimize direct contact, prevent the generation of dust or aerosols, and contain any potential spills.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, two primary federal agencies set the standards for laboratory waste management.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA has established a "cradle-to-grave" system for managing hazardous waste. This requires generators of hazardous waste to identify and classify their waste, store it safely, and ensure it is transported, treated, and disposed of at a licensed facility.[4][5]

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[6][7][8] This plan must include established procedures for the safe handling and disposal of chemicals.[8]

Compliance is not optional. It is the legal and ethical responsibility of every laboratory professional.

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps from the point of generation to final disposal.

Step 1: Immediate Personal Protection

Before handling waste containers, personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The selection of PPE is directly dictated by the hazard profile of the chemical.

PPE ItemSpecificationRationaleCitation
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and irritation. Gloves must be inspected for integrity before use.[1]
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from dust, splashes, and aerosols, preventing serious irritation or damage.[1]
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.[9]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To prevent inhalation of dust or aerosols that can cause respiratory tract irritation.[1][10]
Step 2: Waste Collection and Container Management

Proper containment is the foundation of safe waste disposal.

  • Select an Appropriate Container: Use a container made of a material compatible with 1-[1-(4-Fluorophenyl)propyl]piperazine. A high-density polyethylene (HDPE) or glass container is typically suitable. The container must be in good condition with a secure, leak-proof lid.[11]

  • Label the Container: The moment waste is first added, the container must be labeled. The label must include:

    • The words "Hazardous Waste"[11]

    • The full chemical name: "1-[1-(4-Fluorophenyl)propyl]piperazine" (no formulas or abbreviations)[11]

    • The approximate concentration and quantity of the waste.

    • An indication of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Keep Containers Closed: Waste containers must remain sealed at all times except when waste is being added.[5][11] Never leave a funnel in an open container.[11]

Step 3: Waste Segregation

To prevent dangerous chemical reactions, hazardous waste must be segregated based on compatibility. 1-[1-(4-Fluorophenyl)propyl]piperazine, as a piperazine derivative, should be considered a base and must be stored separately from incompatible materials.

Incompatible Material ClassesRationale for SegregationCitation
Strong Oxidizing Agents Can cause vigorous, potentially explosive reactions.[12]
Strong Acids, Acid Chlorides, Acid Anhydrides Can result in a strong exothermic (heat-generating) neutralization reaction.[3][12]

The following diagram illustrates the critical decision-making process for proper waste stream management in the laboratory.

WasteDisposalWorkflow Waste Disposal Decision Workflow A Waste Generated: 1-[1-(4-Fluorophenyl)propyl]piperazine B Is container properly labeled 'Hazardous Waste' & chemical name? A->B C Is waste stream free of incompatible materials (Acids, Oxidizers)? B->C Yes E Correct Labeling Required IMMEDIATELY B->E No D Store in designated Satellite Accumulation Area C->D Yes F Segregate Waste Stream IMMEDIATELY C->F No G Container Full? D->G E->B F->C H Arrange pickup by licensed waste disposal contractor G->H Yes I Continue safe accumulation G->I No

Sources

Handling

Personal protective equipment for handling 1-[1-(4-Fluorophenyl)propyl]piperazine

Advanced Laboratory Safety and Operational Protocol for 1-[1-(4-Fluorophenyl)propyl]piperazine As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic sy...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Protocol for 1-[1-(4-Fluorophenyl)propyl]piperazine

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic system where every safety measure directly mitigates a specific molecular hazard. 1-[1-(4-Fluorophenyl)propyl]piperazine (CAS: 516447-25-9) is a potent pharmaceutical intermediate. Like many fluorinated piperazine derivatives, it presents significant acute toxicity upon ingestion or inhalation, acts as a severe skin and eye irritant (H315/H319), and is a known respiratory tract irritant (H335)[1][2].

Because this compound combines a lipophilic fluorophenyl group (which enhances dermal penetration) with a basic piperazine moiety (which causes local tissue damage), standard laboratory precautions are insufficient. This guide provides a self-validating operational and disposal framework designed to ensure absolute operator safety, scientific integrity, and regulatory compliance.

Mechanistic PPE Selection Matrix

Safety is a self-validating system. We do not just wear gloves; we implement a dual-layer breach detection system. The following table summarizes the quantitative and qualitative requirements for your Personal Protective Equipment (PPE).

PPE CategorySpecificationCausality & Self-Validating Rationale
Hand Protection Double Nitrile Gloves (Outer: ≥0.11 mm, Inner: contrasting color)Piperazine derivatives can rapidly permeate standard latex. Nitrile offers superior chemical resistance against basic amines. Using contrasting colors ensures that any micro-tear in the outer glove is instantly visually validated.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesThe compound is a Category 2A serious eye irritant[1]. Goggles create a sealed micro-environment, preventing both direct particulate contact and vapor intrusion, which standard safety glasses cannot achieve.
Respiratory & Primary Containment Chemical Fume Hood (Primary) + N95/P100 Respirator (Secondary)Due to severe respiratory irritation risks (H335)[2], primary containment via a certified fume hood is non-negotiable. A respirator acts as a secondary fail-safe during the transfer of dry powders where aerosolization risk peaks.
Body Protection Flame-Resistant (FR) Lab Coat & Tyvek Wrist SleevesThe lipophilic fluorophenyl group accelerates dermal absorption. Tyvek sleeves bridge the vulnerable gap between the glove cuff and the lab coat, creating an uninterrupted protective envelope.

Operational Plan: Engineering Controls and Handling

The cornerstone of handling volatile or aerosolizing amines is the chemical fume hood. According to OSHA and ASHRAE 110 standards, the hood must maintain specific quantitative airflow parameters to guarantee containment[3][4].

Quantitative Fume Hood Parameters

Parameter Standard / Requirement Operational Rationale
Face Velocity 80 – 100 linear feet per minute (lfm) Prevents the escape of toxic vapors while avoiding turbulent vortexes that could scatter fine piperazine powders[5][6].
Sash Height 18 inches (Working Height) Creates a physical barrier against splashes and optimizes the aerodynamic capture velocity[5].

| Alarm System | Continuous Quantitative Monitor | Provides real-time, self-validating feedback that containment is active[4]. |

Step-by-Step Handling Methodology:

  • Pre-Operation Verification: Verify that the fume hood's continuous airflow monitor reads between 80-100 lfm[5]. Do not proceed if the alarm is triggered or the monitor is uncalibrated.

  • Workstation Preparation: Place all required vessels at least 6 inches inside the hood face to ensure they sit within the laminar capture zone[5]. Use an analytical balance equipped with a draft shield to prevent the laboratory exhaust from aerosolizing the compound during weighing.

  • Material Transfer: Transfer the 1-[1-(4-Fluorophenyl)propyl]piperazine using a static-dissipative spatula. The basic nature of piperazines can cause them to cling to standard metal or plastic spatulas via electrostatic forces.

  • In-Situ Decontamination: Immediately upon completing the transfer, wipe down the balance and spatulas with a dilute acidic solution (e.g., 1% acetic acid) to neutralize the basic piperazine, followed by a 70% isopropanol wipe to remove the resulting salt.

Workflow Visualization

To ensure these protocols are executed flawlessly, follow this logical workflow for standard operations and spill response.

G A Pre-Operation: PPE & Hood Check (80-100 lfm) B Material Transfer (Inside Fume Hood) A->B Verified C Reaction / Processing B->C D Spill or Contamination? C->D E Spill Response Protocol (Absorb & Neutralize) D->E Yes F Waste Segregation (Halogenated / Amine) D->F No E->F G EPA-Compliant Cradle-to-Grave Disposal F->G

Operational workflow and spill response logic for fluorophenyl piperazines.

Waste Disposal and Management Plan

Improper disposal of fluorinated amines poses severe environmental hazards. The Environmental Protection Agency (EPA) mandates a strict "cradle-to-grave" management system under the Resource Conservation and Recovery Act (RCRA)[7]. Because this compound contains fluorine, incineration without proper scrubbing can release highly toxic hydrogen fluoride (HF) gas[2][8].

Step-by-Step Disposal Methodology:

  • Chemical Segregation: Never mix piperazine waste with strong acids, acid chlorides, or oxidizers, as this will trigger a violent exothermic reaction[2]. Collect all liquid and solid waste in a chemically compatible, high-density polyethylene (HDPE) container designated strictly for "Halogenated Amine Waste."

  • Regulatory Labeling: The moment the first drop of waste enters the container, attach a Hazardous Waste tag. The tag must explicitly list "1-[1-(4-Fluorophenyl)propyl]piperazine", the primary hazards (Toxic, Irritant), and the exact accumulation start date.

  • Secondary Containment: Store the waste container in a secondary containment tray capable of holding 110% of the container's volume to self-validate against catastrophic leaks.

  • Incineration Handoff: Coordinate with a licensed hazardous waste disposal vendor. Explicitly note on the manifest that the waste contains fluorinated organics. The disposal facility must utilize an authorized incinerator equipped with an afterburner and a flue gas scrubber to safely neutralize hydrogen fluoride emissions[8].

References

Sources

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